molecular formula C17H17Cl2NO4 B193179 Felodipine 3,5-dimethyl ester CAS No. 91189-59-2

Felodipine 3,5-dimethyl ester

Cat. No.: B193179
CAS No.: 91189-59-2
M. Wt: 370.2 g/mol
InChI Key: VEACAIASCBTOFS-UHFFFAOYSA-N
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Description

Felodipine 3,5-dimethyl ester is a useful research compound. Its molecular formula is C17H17Cl2NO4 and its molecular weight is 370.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEACAIASCBTOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391948
Record name Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91189-59-2
Record name Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Record name 91189-59-2
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Record name 3,5-Dimethyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
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Foundational & Exploratory

Synthesis of Felodipine 3,5-dimethyl ester from methyl acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Felodipine 3,5-dimethyl ester, a close analog of the calcium channel blocker Felodipine. The core of this synthesis is the Hantzsch dihydropyridine (B1217469) synthesis, a classic and versatile multicomponent reaction. This document outlines the synthetic pathway starting from methyl acetoacetate (B1235776), detailing the experimental protocol, and presenting available quantitative data.

Overview of the Synthetic Pathway

The synthesis of this compound, chemically known as dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is achieved through a one-pot Hantzsch condensation. This reaction involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester (methyl acetoacetate), and a nitrogen donor, in this case, from an enamine (methyl 3-aminocrotonate which is formed in situ or added as a reactant).

The overall reaction can be summarized as follows:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Hantzsch Condensation cluster_product Final Product 2_3_Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde (B127699) Reaction_Vessel One-Pot Reaction (Methanol, 60°C, 10h) 2_3_Dichlorobenzaldehyde->Reaction_Vessel Methyl_Acetoacetate Methyl Acetoacetate Methyl_Acetoacetate->Reaction_Vessel Methyl_3_Aminocrotonate Methyl 3-Aminocrotonate Methyl_3_Aminocrotonate->Reaction_Vessel Felodipine_Dimethyl_Ester This compound Reaction_Vessel->Felodipine_Dimethyl_Ester Yield: ~82.1%

Caption: Overall synthetic scheme for this compound.

Experimental Protocol

The following protocol is based on a reported one-pot synthesis of this compound.[1]

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Methyl acetoacetate

  • Methyl 3-aminocrotonate

  • Methanol (B129727) (anhydrous)

  • Anhydrous ether

Procedure:

  • To a reaction flask, add 80 mL of methanol.

  • Under stirring, add 2,3-dichlorobenzaldehyde (14 g, 0.08 mol), methyl 3-aminocrotonate (9.2 g, 0.08 mol), and methyl acetoacetate (9.3 g, 0.08 mol).[1]

  • Heat the reaction mixture to 60°C and maintain this temperature for 10 hours, ensuring the reaction is protected from light.[1]

  • After the reaction is complete, transfer the solution to a single-necked flask and concentrate it to dryness at 40°C under reduced pressure.[1]

  • To the resulting residue, add 80 mL of anhydrous ether and triturate the mixture for 2 hours.[1]

  • Filter the solid product.

  • For purification, dissolve the filtered solid in 40 mL of methanol at 65°C.

  • Allow the solution to cool to room temperature with stirring, and then let it stand at approximately 5°C overnight to facilitate crystallization.[1]

  • Filter the recrystallized product and dry the filter cake under vacuum at 50°C to obtain the final product as a pale yellow solid.[1]

Quantitative Data

The following table summarizes the key quantitative data from the described synthesis.

ParameterValueReference
Reactant Quantities
2,3-Dichlorobenzaldehyde14 g (0.08 mol)[1]
Methyl acetoacetate9.3 g (0.08 mol)[1]
Methyl 3-aminocrotonate9.2 g (0.08 mol)[1]
Reaction Conditions
SolventMethanol (80 mL)[1]
Temperature60°C[1]
Reaction Time10 hours[1]
Product Information
Product NameThis compound
IUPAC NameDimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Molecular FormulaC₁₇H₁₇Cl₂NO₄
Molecular Weight370.23 g/mol
AppearancePale yellow solid[1]
Yield24.3 g (82.1%)[1]
Purity (HPLC)98.72%[1]

Reaction Mechanism and Workflow

The synthesis proceeds via the Hantzsch dihydropyridine synthesis. The generally accepted mechanism involves the formation of two key intermediates: an α,β-unsaturated carbonyl compound (a chalcone-type intermediate) and an enamine. These intermediates then react to form the dihydropyridine ring.

The logical workflow for the synthesis and purification is illustrated below:

Workflow A Reactant Mixing (Aldehyde, β-Ketoester, Enamine in Methanol) B Heating and Reaction (60°C, 10h, protect from light) A->B Step 1 C Solvent Evaporation (40°C, reduced pressure) B->C Step 2 D Crude Product Isolation (Trituration with ether and filtration) C->D Step 3 E Recrystallization (Dissolution in hot methanol) D->E Step 4 F Crystallization (Cooling to 5°C overnight) E->F Step 5 G Final Product Isolation (Filtration and vacuum drying) F->G Step 6 H Pure this compound G->H

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from methyl acetoacetate provides a practical example of the Hantzsch dihydropyridine synthesis. The described one-pot method offers a high yield and purity of the final product. For researchers in drug development, this synthetic route can be a valuable tool for accessing analogs of Felodipine for further studies. It is imperative that any synthesis is followed by thorough characterization of the final compound to confirm its identity and purity.

References

Technical Guide: Chemical Properties of Felodipine 3,5-dimethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine (B1672334) 3,5-dimethyl ester (CAS No. 91189-59-2) is a close structural analog and a known impurity of Felodipine, a widely used dihydropyridine (B1217469) calcium channel blocker.[1][2] As an impurity, its chemical and physical properties are of significant interest for the quality control, stability testing, and safety assessment of the active pharmaceutical ingredient (API) Felodipine.[1] This document provides a technical overview of the known chemical properties of Felodipine 3,5-dimethyl ester, including its synthesis. Due to the limited availability of specific experimental data for this analog, this guide also presents the well-characterized properties of the parent compound, Felodipine, for comparative purposes.

This compound, formally named dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, shares the core dihydropyridine scaffold responsible for the therapeutic effects of this class of drugs.[3][4] Understanding its chemical behavior is crucial for developing analytical methods to detect and quantify its presence in pharmaceutical formulations.[5]

Chemical and Physical Properties

Comprehensive experimental data for this compound is not extensively published. The data presented in Table 1 are primarily sourced from chemical suppliers and computational predictions. For a robust comparison, the experimentally determined properties of Felodipine are provided in Table 2.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[4]
Synonyms Felodipine EP Impurity B, Felodipine Dimethyl Ester[][7]
CAS Number 91189-59-2[7][8]
Molecular Formula C₁₇H₁₇Cl₂NO₄[8][9]
Molecular Weight 370.23 g/mol [4][9]
Appearance White to Pale Yellow or Off-White Solid[4][]
Melting Point 187-189 °C[]
Boiling Point 459.7 ± 45.0 °C at 760 mmHg (Predicted)[][8]
Density 1.302 ± 0.06 g/cm³ (Predicted)[][8]
LogP 4.30 (Predicted)[8]
Solubility Soluble in Methanol and DMSO[4]

Table 2: Experimental Physicochemical Properties of Felodipine (for comparison)

PropertyValueSource
IUPAC Name 3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[10]
CAS Number 72509-76-3[11]
Molecular Formula C₁₈H₁₉Cl₂NO₄[11]
Molecular Weight 384.25 g/mol [11]
Melting Point 145 °C[10]
LogP 3.86[10]
Water Solubility 19.7 mg/L[10]
Organic Solvent Solubility Soluble in ethanol (B145695) (~20 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml).

Synthesis and Logical Workflow

The primary synthetic route to this compound is the Hantzsch dihydropyridine synthesis.[12][13][14] This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.

Synthesis Pathway

The synthesis of this compound involves the reaction of 2,3-dichlorobenzaldehyde (B127699) with two equivalents of methyl acetoacetate (B1235776) and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[12][15]

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R1 2,3-Dichlorobenzaldehyde Rxn Hantzsch Condensation R1->Rxn R2 Methyl Acetoacetate (2 eq.) R2->Rxn R3 Ammonia (NH3) R3->Rxn P1 This compound Rxn->P1 Cyclization & Dehydration

Caption: Hantzsch synthesis of this compound.

Experimental Protocol: Hantzsch Synthesis

The following is a generalized experimental protocol based on the principles of the Hantzsch synthesis for dihydropyridine analogs.

  • Reactant Preparation: In a round-bottom flask suitable for reflux, combine 2,3-dichlorobenzaldehyde (1 equivalent), methyl acetoacetate (2.2 equivalents), and a suitable solvent such as ethanol or methanol.

  • Initiation: Add a nitrogen source, typically ammonium acetate (1.5 equivalents) or an aqueous solution of ammonia.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically carried out for several hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the product.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold solvent (the same as used in the reaction) to remove unreacted starting materials.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product as a crystalline solid.

  • Drying: Dry the purified solid under vacuum.

Characterization Workflow

A standard workflow for the characterization and quality control of a synthesized batch of this compound would involve multiple analytical techniques to confirm its identity and purity.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Data S Crude Product P Purified Solid S->P Recrystallization A1 HPLC P->A1 Purity Assay A2 Mass Spec P->A2 Molecular Weight A3 NMR (1H, 13C) P->A3 Structural Elucidation A4 IR Spec P->A4 Functional Groups R Structure & Purity Confirmed A1->R A2->R A3->R A4->R

Caption: Workflow for the characterization of synthesized compounds.

Analytical Methodologies

The analysis of Felodipine and its impurities, including the 3,5-dimethyl ester, is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][16]

Protocol: RP-HPLC for Impurity Profiling

This protocol is adapted from established methods for Felodipine and its related substances.[5]

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector, a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate adjusted to pH 5.0 with acetic acid) and an organic solvent like acetonitrile. A common ratio is 55:45 (v/v) buffer to acetonitrile.[5]

  • Chromatographic Conditions:

    • Flow Rate: 0.7 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 240 nm[5]

    • Injection Volume: 20-40 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (drug substance or formulation) in the mobile phase or a suitable diluent (e.g., acetonitrile) to a known concentration.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • Analysis: The separation of Felodipine from its impurities, including the 3,5-dimethyl ester, is achieved based on their differential retention times on the C18 column. Quantification is performed by comparing the peak area of the impurity to that of a certified reference standard.[16]

Structural Elucidation Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and spectra are acquired. The chemical shifts, splitting patterns, and integration values confirm the arrangement of protons and carbons, distinguishing the two methyl ester groups from the ethyl and methyl esters of Felodipine.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[7] Techniques such as electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight) will show a molecular ion peak corresponding to the exact mass of this compound (370.05 for [M+H]⁺, considering chlorine isotopes).

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum would show characteristic absorption bands for N-H stretching (of the dihydropyridine ring), C=O stretching (of the ester groups), and C-Cl stretching (of the dichlorophenyl ring).[7]

References

Spectroscopic and Analytical Profile of Felodipine 3,5-Dimethyl Ester: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for Felodipine (B1672334) 3,5-dimethyl ester, a known impurity and analogue of the antihypertensive drug Felodipine. Due to the limited availability of direct spectroscopic data for this specific diester in publicly accessible literature, this guide combines reported information with established principles of spectroscopic analysis for 1,4-dihydropyridine (B1200194) compounds to offer a predictive and practical framework for its characterization.

Chemical Identity

Felodipine 3,5-dimethyl ester is structurally similar to Felodipine, with the ethyl ester group at the 5-position of the dihydropyridine (B1217469) ring being replaced by a methyl ester.

PropertyValueCitation(s)
Systematic Name Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[1][2]
CAS Number 91189-59-2[2][3][4][5]
Molecular Formula C₁₇H₁₇Cl₂NO₄[2][4][5]
Molecular Weight 370.23 g/mol [2][4][6]

Spectroscopic Data Summary

While specific experimental spectra for this compound are not widely published, a study on the impurities of Felodipine confirmed its structure using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside mass spectrometry (MS).[1][7] The following tables present expected characteristic data based on the known spectroscopy of Felodipine and related 1,4-dihydropyridine structures.[8]

Table 2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.1 - 7.3mAromatic protons (dichlorophenyl ring)
~ 5.8sNH (1-position)
~ 5.0sCH (4-position)
~ 3.6sOCH₃ (ester groups at 3- and 5-positions)
~ 2.3sCH₃ (methyl groups at 2- and 6-positions)

Table 2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 167C=O (ester carbonyls)
~ 148C2, C6 (dihydropyridine ring)
~ 145Quaternary aromatic carbons
~ 127 - 132Aromatic CH carbons
~ 104C3, C5 (dihydropyridine ring)
~ 51OCH₃ (ester methyls)
~ 39C4 (dihydropyridine ring)
~ 19CH₃ (methyl groups at 2- and 6-positions)

Table 2.3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~ 3340N-H stretchingAmine (dihydropyridine)
~ 3000 - 3100C-H stretchingAromatic
~ 2850 - 2960C-H stretchingAliphatic (methyl groups)
~ 1690 - 1710C=O stretchingEster carbonyl
~ 1650C=C stretchingDihydropyridine ring
~ 1490C=C stretchingAromatic ring
~ 1200C-O stretchingEster
~ 780C-Cl stretchingAryl chloride

Table 2.4: Predicted Mass Spectrometry (MS) Fragmentation

m/z ValueProposed Fragment Ion
370.05[M+H]⁺ (protonated molecular ion for C₁₇H₁₇Cl₂NO₄)
338.03[M+H - CH₃OH]⁺ (loss of methanol)
310.03[M+H - 2(CH₃OH)]⁺ (loss of two methanol (B129727) molecules)

Note: The fragmentation pattern is predicted based on the known behavior of Felodipine, where the loss of the ester alcohol is a primary fragmentation pathway.[9][10]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for compounds such as this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments for structural elucidation.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans (due to lower natural abundance of ¹³C), relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, two-dimensional NMR experiments can be conducted to establish correlations between neighboring protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon couplings (HMBC).

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

3.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS) for sample introduction and purification. Electrospray ionization (ESI) is a common technique for this class of compounds.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (LC-MS/MS):

    • Inject the sample solution into the LC system. A C18 column is commonly used for separation.

    • The eluent from the LC is directed into the ESI source of the mass spectrometer.

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

    • Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information.

Visualization of Analytical Workflow

The logical flow for the spectroscopic characterization of this compound is outlined below. This process ensures the unambiguous identification and structural confirmation of the compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis / Isolation of This compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Synthesis->MS Initial analysis IR Infrared (IR) Spectroscopy - Functional Group ID Synthesis->IR Parallel analysis NMR NMR Spectroscopy (1H, 13C, 2D) - Connectivity - Stereochemistry Synthesis->NMR Detailed analysis Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

References

The Genesis of an Impurity: A Technical Guide to the Origin and Formation of Felodipine 3,5-Dimethyl Ester in Felodipine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine (B1672334), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension. The synthesis of this complex molecule, while well-established, presents challenges in controlling the formation of process-related impurities. One such critical impurity is the Felodipine 3,5-dimethyl ester, a structural analog of the active pharmaceutical ingredient (API) that can impact the purity, safety, and efficacy of the final drug product. This technical guide provides an in-depth exploration of the origin and formation of this specific impurity, offering valuable insights for researchers and professionals involved in the development and manufacturing of Felodipine.

The Synthetic Pathway of Felodipine: The Hantzsch Reaction

The primary route for synthesizing Felodipine is a variation of the Hantzsch dihydropyridine synthesis. This multi-component reaction typically involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamine (ethyl 3-aminocrotonate), which is often formed in situ from a β-ketoester and ammonia (B1221849). The intended product is the unsymmetrical diester, Felodipine, which possesses one methyl ester and one ethyl ester group at the 3 and 5 positions of the dihydropyridine ring, respectively.

Origin and Formation of this compound

The formation of this compound is a known complication in the synthesis of Felodipine. This impurity arises from deviations in the standard Hantzsch reaction pathway, leading to the incorporation of two methyl ester groups instead of the desired methyl and ethyl ester combination.

Primary Formation Pathway: Reaction with Two Equivalents of Methyl Acetoacetate (B1235776)

The most direct route to the formation of this compound involves the reaction of 2,3-dichlorobenzaldehyde (B127699) with two equivalents of methyl acetoacetate and ammonia (or an ammonia source). In this scenario, methyl acetoacetate acts as both the β-ketoester component and the precursor to the enamine (methyl 3-aminocrotonate). This pathway competes with the desired reaction involving both methyl acetoacetate and ethyl 3-aminocrotonate, leading to a mixture of Felodipine, this compound, and the corresponding 3,5-diethyl ester.

dot

Caption: Formation of this compound via the Hantzsch reaction with two equivalents of methyl acetoacetate.

Secondary Formation Pathway: Transesterification

Another significant contributor to the formation of the dimethyl ester impurity is the phenomenon of transesterification. This reaction can occur under either acidic or basic conditions, which are often employed to catalyze the Hantzsch synthesis. If methanol (B129727) is used as a solvent, it can react with the ethyl ester group of the already formed Felodipine molecule, converting it to a methyl ester. This process is reversible, but the large excess of methanol as the solvent can drive the equilibrium towards the formation of the more stable dimethyl ester.

dot

Caption: Transesterification of Felodipine to its 3,5-dimethyl ester in the presence of methanol.

Factors Influencing the Formation of this compound

Several factors during the synthesis process can influence the prevalence of the dimethyl ester impurity. Careful control of these parameters is crucial for minimizing its formation.

ParameterInfluence on Dimethyl Ester FormationRationale
Solvent HighThe use of methanol as a solvent significantly increases the likelihood of transesterification. Alternative solvents such as ethanol (B145695), isopropanol (B130326), or tert-butanol (B103910) can mitigate this side reaction.[1]
Reactant Stoichiometry HighAn excess of methyl acetoacetate relative to ethyl 3-aminocrotonate will favor the formation of the dimethyl ester impurity through the primary formation pathway.
Catalyst ModerateThe type and concentration of the acid or base catalyst can influence the rate of both the main reaction and the transesterification side reaction.
Temperature ModerateHigher reaction temperatures can increase the rate of transesterification.
Reaction Time ModerateProlonged reaction times, especially in the presence of methanol, can lead to a higher conversion of Felodipine to its dimethyl ester analog.

Experimental Protocols

Representative Batch Synthesis of Felodipine with Impurity Considerations

The following is a generalized experimental protocol for the synthesis of Felodipine, highlighting steps where the formation of the 3,5-dimethyl ester impurity should be monitored and controlled.

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Methyl acetoacetate

  • Ethyl 3-aminocrotonate

  • Ammonia source (e.g., ammonium (B1175870) acetate)

  • Solvent (e.g., ethanol or isopropanol to minimize transesterification)

  • Catalyst (e.g., acetic acid, piperidine)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 2,3-dichlorobenzaldehyde and methyl acetoacetate in the chosen solvent.

  • Addition of Enamine Precursor: Add ethyl 3-aminocrotonate and the ammonia source to the reaction mixture.

  • Catalysis: Introduce the catalyst to initiate the condensation reaction.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). This will allow for the simultaneous tracking of the formation of Felodipine and the key impurities, including the 3,5-dimethyl ester.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and isolate the crude product by filtration.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent to remove unreacted starting materials and impurities. The efficiency of the purification step in removing the dimethyl ester should be confirmed by HPLC analysis of the final product.

dot

Caption: A typical experimental workflow for the synthesis and purification of Felodipine with in-process controls.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation, detection, and quantification of Felodipine and its process-related impurities, including the 3,5-dimethyl ester.

MethodColumnMobile PhaseFlow RateDetection
RP-HPLC C18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Methanol/Water or Buffer mixtures1.0 - 1.5 mL/minUV at ~238 nm or ~254 nm
UPLC-MS [2]C18 (e.g., 2.1 x 100 mm, 1.7 µm)Gradient elution with Acetonitrile and water with formic acid0.3 - 0.5 mL/minMass Spectrometry (for identification) and UV

Conclusion and Recommendations

The formation of this compound is an inherent challenge in the Hantzsch synthesis of Felodipine. Its origin can be traced to both the direct reaction of two equivalents of methyl acetoacetate and the transesterification of the desired product, particularly when methanol is used as a solvent. To ensure the quality and purity of the final API, it is imperative to:

  • Optimize Reaction Conditions: Carefully control the stoichiometry of reactants, and select appropriate solvents and catalysts to minimize the formation of the dimethyl ester impurity.

  • Implement In-Process Controls: Utilize analytical techniques like HPLC to monitor the reaction progress and the impurity profile in real-time.

  • Develop Robust Purification Methods: Employ effective purification strategies, such as recrystallization, to remove the dimethyl ester and other related impurities to acceptable levels as per regulatory guidelines.

By understanding the mechanistic pathways of impurity formation and implementing rigorous process controls, researchers and drug development professionals can effectively mitigate the presence of this compound, leading to a safer and more efficacious final drug product.

References

Solubility Profile of Felodipine 3,5-Dimethyl Ester in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Felodipine 3,5-dimethyl ester, a known impurity and analogue of the calcium channel blocker, Felodipine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive framework for solubility determination, including detailed experimental protocols and data presentation formats.

Introduction to this compound

This compound, with the chemical formula C₁₇H₁₇Cl₂NO₄ and a molecular weight of 370.23 g/mol , is recognized as an impurity in the synthesis of Felodipine.[1][2][3] Understanding its solubility profile is crucial for the development of robust analytical methods for impurity detection and for controlling its presence in the final drug product.

Solubility Data

Table 1: Qualitative and Limited Quantitative Solubility of this compound

SolventSolubilitySource
MethanolSoluble[4]
ChloroformSlightly Soluble

It is important to note that the solubility of the parent compound, Felodipine (the ethyl methyl ester), is well-documented. For instance, Felodipine is soluble in ethanol (B145695) (~20 mg/mL) and DMSO (~30 mg/mL).[5] This information can serve as a preliminary guide, but experimental determination for the 3,5-dimethyl ester is essential for accurate characterization.

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the equilibrium solubility of a compound in a specific solvent is the shake-flask method. This protocol outlines the steps for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (as a crystalline solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, chloroform, dimethyl sulfoxide)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be visually present to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

      • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

      • Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine the peak area.

      • Calculate the concentration of this compound in the saturated solution using the calibration curve and accounting for the dilution factor.

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

      • Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at the λmax.

      • Dilute the filtered supernatant and measure its absorbance.

      • Calculate the concentration from the calibration curve.

Data Reporting

The solubility should be reported in appropriate units, such as mg/mL or mol/L, along with the temperature at which the measurement was performed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add Excess Solid to Solvent start->add_solid seal_vials Seal Vials add_solid->seal_vials shake Agitate at Constant Temperature seal_vials->shake settle Allow Excess Solid to Settle shake->settle filter Filter Supernatant settle->filter quantify Quantify Concentration (HPLC/UV-Vis) filter->quantify end End quantify->end

Caption: Workflow for Solubility Determination.

Signaling Pathways and Logical Relationships

In the context of solubility, a logical relationship exists between the physicochemical properties of the solute and the solvent, often summarized by the principle "like dissolves like." A diagram illustrating this concept is provided below.

Like_Dissolves_Like cluster_solute Solute (this compound) cluster_solvent Solvent cluster_solubility Solubility Outcome solute_polar Polar Groups (e.g., Esters, Nitro) solvent_polar Polar Solvents (e.g., Methanol, DMSO) solute_polar->solvent_polar Strong Interaction solvent_nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) solute_polar->solvent_nonpolar Weak Interaction solute_nonpolar Nonpolar Groups (e.g., Phenyl, Methyl) solute_nonpolar->solvent_polar Weak Interaction solute_nonpolar->solvent_nonpolar Strong Interaction high_solubility Higher Solubility solvent_polar->high_solubility low_solubility Lower Solubility solvent_polar->low_solubility solvent_nonpolar->high_solubility solvent_nonpolar->low_solubility

Caption: Principle of "Like Dissolves Like".

References

A Comprehensive Guide to Forced Degradation Studies of Felodipine and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the forced degradation studies of Felodipine, a calcium channel blocker widely used in the treatment of hypertension. Understanding the degradation pathways and byproducts of Felodipine under various stress conditions is crucial for ensuring its quality, safety, and efficacy as a pharmaceutical product. This document summarizes key findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways and experimental workflows.

Executive Summary

Forced degradation studies, also known as stress testing, are a critical component of the drug development process as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies help in identifying the potential degradation products that may form during the manufacturing, storage, and administration of a drug. This guide focuses on Felodipine and reveals that it is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions, while showing relative stability under thermal stress. The primary degradation pathway under photolytic conditions involves the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) derivative. Under basic conditions, hydrolysis leads to the formation of specific degradation products.

Quantitative Analysis of Felodipine Degradation

The stability of Felodipine under various stress conditions has been quantitatively assessed in several studies. The following table summarizes the percentage of degradation observed under different forced degradation conditions.

Stress ConditionReagent/ParameterDurationTemperature% Degradation of FelodipineReference
Acid Hydrolysis 0.1 M HCl12 hoursRoom Temperature1.25[1]
Base Hydrolysis 0.1 M NaOH12 hoursRoom Temperature0.58[1]
Oxidative Degradation 6% H₂O₂24 hoursRoom Temperature0.5[1]
Photolytic Degradation UV light (254 nm)24 hours-Significant[2]
Thermal Degradation Dry Heat72 hours105°C5.21[1]
Humidity 85% RH3 days85°C0.39[1]

Detailed Experimental Protocols

The following sections outline the methodologies employed in the forced degradation studies of Felodipine.

Acidic Degradation
  • Procedure: A solution of Felodipine is prepared in 0.1 M hydrochloric acid.[3]

  • Incubation: The solution is then stored at room temperature for a period of 12 hours.[3]

  • Analysis: After the incubation period, the solution is neutralized and diluted with an appropriate mobile phase for analysis by a stability-indicating HPLC method.[4]

Basic Degradation
  • Procedure: A solution of Felodipine is prepared in 0.1 M sodium hydroxide.[3]

  • Incubation: The solution is stored at room temperature for 12 hours.[3]

  • Analysis: Following incubation, the solution is neutralized and diluted for chromatographic analysis.[4]

Oxidative Degradation
  • Procedure: Felodipine is dissolved in a solution of 6% hydrogen peroxide.[3]

  • Incubation: The mixture is kept at room temperature for 24 hours.[3]

  • Analysis: The resulting solution is then analyzed by HPLC to quantify the extent of degradation.[4]

Photolytic Degradation
  • Procedure: A solution of Felodipine is exposed to ultraviolet (UV) light. In some studies, solid drug substance is also exposed.[2]

  • Exposure: The exposure is typically carried out in a photostability chamber for a defined period, for instance, 24 hours.[2]

  • Analysis: The samples are then prepared and analyzed by HPLC to determine the amount of photodegradation.[2]

Thermal Degradation
  • Procedure: Solid Felodipine is subjected to dry heat in a temperature-controlled oven.[1]

  • Incubation: The temperature is maintained at 105°C for 72 hours.[1]

  • Analysis: The heat-stressed drug substance is then dissolved in a suitable solvent and analyzed by HPLC.[1]

Degradation Pathways and Byproducts

Forced degradation studies have led to the identification and characterization of several degradation products of Felodipine.

Photolytic Degradation Pathway

Under photolytic stress, Felodipine primarily undergoes oxidation of its 1,4-dihydropyridine (B1200194) ring to form the corresponding pyridine derivative (Dehydrofelodipine).[2] Another photoproduct identified is a dimer of Felodipine.[2]

G Felodipine Felodipine (C18H19Cl2NO4) UV_Light UV Light Exposure Felodipine->UV_Light Dehydrofelodipine Dehydrofelodipine (Pyridine Derivative) UV_Light->Dehydrofelodipine Oxidation Felodipine_Dimer Felodipine Dimer UV_Light->Felodipine_Dimer Dimerization G Felodipine Felodipine Base_Hydrolysis Base Hydrolysis (0.1 M NaOH) Felodipine->Base_Hydrolysis DP1 Degradation Product 1 (m/z 356) Base_Hydrolysis->DP1 DP2 Degradation Product 2 (m/z 370) Base_Hydrolysis->DP2 G cluster_stress Stress Conditions Acid Acidic (0.1 M HCl) Analysis HPLC/UPLC-MS Analysis Acid->Analysis Base Basic (0.1 M NaOH) Base->Analysis Oxidative Oxidative (6% H2O2) Oxidative->Analysis Photolytic Photolytic (UV Light) Photolytic->Analysis Thermal Thermal (105°C) Thermal->Analysis Felodipine Felodipine Drug Substance Felodipine->Acid Felodipine->Base Felodipine->Oxidative Felodipine->Photolytic Felodipine->Thermal Results Degradation Profile & Byproduct Identification Analysis->Results

References

Toxicological Profile of Felodipine Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological knowledge regarding impurities associated with the calcium channel blocker, Felodipine (B1672334). The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern in drug development, necessitating a thorough evaluation of their potential toxic effects to ensure patient safety. This document summarizes the available data on the identification, and toxicological assessment of key Felodipine impurities, outlines relevant experimental protocols, and discusses potential mechanisms of toxicity.

Identification and Classification of Felodipine Impurities

Impurities in Felodipine can originate from the manufacturing process, degradation of the API, or interaction with packaging materials.[1] They are broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, by-products, and residual solvents from the synthesis of Felodipine.

  • Degradation Products: These arise from the chemical breakdown of Felodipine due to factors such as light, heat, oxidation, or hydrolysis.[2]

  • Elemental Impurities: These may include heavy metals or catalyst residues.[2]

A key study has identified three specific process and degradation-related impurities of Felodipine, which have been the subject of toxicological evaluation[3][4]:

  • Impurity 1: Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Impurity 2: Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

  • Impurity 3: Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Toxicological Assessment of Key Felodipine Impurities

The primary toxicological information available for these specific impurities comes from a comparative study utilizing the zebrafish (Danio rerio) embryo model. This model is increasingly used in toxicological screening due to its genetic homology with mammals, rapid development, and transparency, which allows for detailed morphological assessment.

Comparative Toxicity in a Zebrafish Model

A study by Zhang et al. (2012) investigated the teratogenic and lethal effects of Impurities 1, 2, and 3 in comparison to the parent drug, Felodipine. The results provide a relative ranking of their toxicity.

Table 1: Comparative Toxicity of Felodipine and its Impurities in a Zebrafish Model [3][4]

CompoundRelative Teratogenic EffectRelative Lethal Effect
Felodipine > Impurity 1 > Impurity 2< Impurity 2 = Impurity 3
Impurity 1 < Felodipine< Felodipine
Impurity 2 < Impurity 1> Felodipine
Impurity 3 ≥ Felodipine> Felodipine

Note: This table represents the relative toxicity ranking and does not provide quantitative dose-response data such as NOAEL, LOAEL, or LD50 values, as this information was not available in the reviewed literature.

The study concluded that Impurity 3 demonstrated a teratogenic potential greater than or equal to Felodipine, while Impurities 2 and 3 showed a higher lethal effect than the parent drug.[3][4]

Quantitative Toxicological Data

A comprehensive search of available literature did not yield specific quantitative toxicological data such as No-Observed-Adverse-Effect-Level (NOAEL), Lowest-Observed-Adverse-Effect-Level (LOAEL), or median lethal dose (LD50) values for the identified Felodipine impurities from studies in mammalian models. Material Safety Data Sheets (MSDS) for these or structurally similar compounds predominantly state "NO DATA AVAILABLE" for key toxicological endpoints.[5][6]

Experimental Protocols for Toxicological Evaluation

While the detailed experimental protocol for the specific zebrafish study on Felodipine impurities is not fully available, this section outlines the general methodologies for key toxicological assays relevant to the assessment of pharmaceutical impurities.

Zebrafish Embryo Toxicity Assay (General Protocol)

The zebrafish embryo toxicity test is a widely accepted alternative method for assessing acute toxicity and developmental effects.

Experimental Workflow for Zebrafish Embryo Toxicity Assay

G cluster_setup Experimental Setup cluster_exposure Exposure cluster_assessment Toxicological Assessment cluster_endpoints Endpoints A Fertilized Zebrafish Embryos D Dispense Embryos into Wells A->D B Multi-well Plates B->D C Test Solutions (Impurities, Felodipine, Control) E Add Test Solutions C->E D->E F Incubate at 28.5°C E->F G Daily Observation (24, 48, 72, 96 hpf) F->G H Endpoint Evaluation G->H I Lethality (Coagulation, No Heartbeat) H->I J Teratogenicity (Malformations, Edema) H->J G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays (if in vitro is positive) A Bacterial Reverse Mutation Assay (Ames Test) OECD 471 D In Vivo Mammalian Erythrocyte Micronucleus Test OECD 474 A->D B In Vitro Mammalian Cell Micronucleus Test OECD 487 B->D C In Vitro Mammalian Chromosomal Aberration Test OECD 473 E In Vivo Mammalian Bone Marrow Chromosomal Aberration Test OECD 475 C->E G cluster_impurities Felodipine Impurities cluster_target Potential Molecular Target cluster_effect Cellular Effect cluster_toxicity Toxicological Outcome Imp Impurity 1, 3 (Dihydropyridines) Impurity 2 (Pyridine) CaChannel L-type Calcium Channels Imp->CaChannel Potential Interaction CaInflux Altered Ca2+ Influx CaChannel->CaInflux Toxicity Developmental Toxicity (Teratogenicity, Lethality) CaInflux->Toxicity

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Felodipine 3,5-dimethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Felodipine is a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1][2] Felodipine 3,5-dimethyl ester is a closely related analogue and a potential impurity or synthetic intermediate in the manufacturing of other dihydropyridine derivatives. A robust and reliable analytical method is crucial for the quantification and stability assessment of this compound in bulk drug and pharmaceutical formulations. This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method developed and validated for the determination of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_dev Method Development & Validation cluster_analysis Data Analysis Reagents Reagents & Chemicals Sample_Prep Sample & Standard Preparation Reagents->Sample_Prep Instrumentation Instrumentation Setup Method_Dev Chromatographic Method Development Instrumentation->Method_Dev Sample_Prep->Method_Dev Forced_Deg Forced Degradation Studies Method_Dev->Forced_Deg Method_Val Method Validation (ICH Guidelines) Forced_Deg->Method_Val Data_Acq Data Acquisition Method_Val->Data_Acq Data_Proc Data Processing & Analysis Data_Acq->Data_Proc Report_Gen Reporting Data_Proc->Report_Gen

Caption: Overall workflow for the analytical method development and validation of this compound.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a PDA detector is recommended. Based on methods developed for Felodipine, the following conditions are suggested as a starting point for this compound.

ParameterRecommended Condition
Instrument HPLC with PDA Detector (e.g., Waters Alliance)[3]
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Phenomenex Gemini)
Mobile Phase Acetonitrile (B52724) and 0.02 mM Ammonium (B1175870) Acetate (B1210297) (pH 5.0) (55:45, v/v)
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL
Column Temperature Ambient (25 °C)
Detection Wavelength 240 nm[4]
Run Time 10 minutes[5]

2. Reagents and Chemicals

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (AR Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • This compound reference standard

3. Preparation of Solutions

  • Mobile Phase: Prepare a 0.02 mM solution of ammonium acetate in water and adjust the pH to 5.0 with a suitable acid (e.g., acetic acid). Mix with acetonitrile in a 45:55 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

4. Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[4]

  • Acid Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N HCl. After a suitable time (e.g., 2 hours) at room temperature, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase.

  • Base Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH. After a suitable time (e.g., 2 hours) at room temperature, neutralize the solution with 0.1 N HCl and dilute with the mobile phase. Considerable degradation is expected under basic conditions.[4][6]

  • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% H₂O₂. Keep the solution for 24 hours at room temperature and then dilute with the mobile phase.

  • Thermal Degradation: Keep the solid drug in a hot air oven at 60°C for 24 hours.[2] Dissolve the stressed sample in the mobile phase to obtain a suitable concentration.

  • Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours. Dissolve the stressed sample in the mobile phase to obtain a suitable concentration.

Forced_Degradation_Pathway cluster_stress Stress Conditions API This compound Acid Acidic (HCl) API->Acid Base Basic (NaOH) API->Base Oxidative Oxidative (H2O2) API->Oxidative Thermal Thermal (Heat) API->Thermal Photolytic Photolytic (UV Light) API->Photolytic Deg_Products Degradation Products Acid->Deg_Products Base->Deg_Products Oxidative->Deg_Products Thermal->Deg_Products Photolytic->Deg_Products

Caption: Forced degradation pathways for this compound under various stress conditions.

Method Validation

The developed method should be validated according to ICH guidelines, evaluating the following parameters:

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The specificity of the method is demonstrated by the separation of the analyte from its degradation products. The peak purity of the analyte peak in the stressed samples should be checked using a PDA detector.

2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Concentration (µg/mL)Peak Area (Arbitrary Units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
20[Insert Data]
30[Insert Data]
40[Insert Data]
50[Insert Data]

A linear relationship should be observed with a correlation coefficient (R²) > 0.999.

3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies at three different concentration levels (e.g., 80%, 100%, and 120%).

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%[Insert Data][Insert Data][Insert Data]
100%[Insert Data][Insert Data][Insert Data]
120%[Insert Data][Insert Data][Insert Data]

% Recovery should be within 98-102%.

4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision):

    Concentration (µg/mL) Peak Area (n=6) Mean SD %RSD

    | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

  • Intermediate Precision (Inter-day Precision):

    Concentration (µg/mL) Peak Area (n=6) Mean SD %RSD

    | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

%RSD for both repeatability and intermediate precision should be less than 2%.[7]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterValue (µg/mL)
LOD [Insert Data based on Signal-to-Noise ratio of 3:1]
LOQ [Insert Data based on Signal-to-Noise ratio of 10:1]

For Felodipine and its impurities, typical LOD and LOQ values are in the range of 0.05 and 0.15 µg/mL, respectively.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

ParameterVariation%RSD of Peak Area
Flow Rate (± 0.1 mL/min) 0.9 mL/min[Insert Data]
1.1 mL/min[Insert Data]
Mobile Phase Composition (± 2%) Acetonitrile:Buffer (53:47)[Insert Data]
Acetonitrile:Buffer (57:43)[Insert Data]
Column Temperature (± 2°C) 23°C[Insert Data]
27°C[Insert Data]

%RSD should be less than 2% for all variations.

Conclusion

The described RP-HPLC method provides a framework for the accurate and precise determination of this compound in the presence of its degradation products. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis and stability studies of this compound in bulk and pharmaceutical dosage forms. The validation parameters presented here serve as a guideline and should be experimentally determined for the specific laboratory conditions and instrumentation used.

References

Application Note: UPLC-MS/MS Method for the Identification of Felodipine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the identification and characterization of degradation products of Felodipine. Felodipine, a calcium channel blocker used to treat hypertension, can degrade under various stress conditions, leading to the formation of impurities that may affect its efficacy and safety. The described method is crucial for monitoring the stability of Felodipine in drug substance and formulated products. This document provides comprehensive experimental protocols, quantitative data on degradation under different stress conditions, and elucidated degradation pathways.

Introduction

Felodipine is a dihydropyridine (B1217469) calcium antagonist that is susceptible to degradation, particularly through oxidation to its pyridine (B92270) derivative, which is its primary metabolic and degradation pathway.[1] Forced degradation studies are essential to identify potential degradation products that may arise during the manufacturing process, storage, or administration of the drug product.[2] These studies help in understanding the degradation pathways and in the development of stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3] This application note presents a UPLC-MS/MS method that offers high resolution and sensitivity for the separation and identification of Felodipine and its degradation products.[3][4]

Experimental Protocols

Materials and Reagents
  • Felodipine reference standard

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Sample Preparation

A stock solution of Felodipine (1 mg/mL) was prepared in acetonitrile. This stock solution was used for the forced degradation studies.

Forced Degradation Studies

Forced degradation of Felodipine was carried out under the following conditions:

  • Acidic Hydrolysis: 1 mL of Felodipine stock solution was mixed with 1 mL of 0.1 M HCl and kept at room temperature for 12 hours. The solution was then neutralized with 0.1 M NaOH.[3]

  • Basic Hydrolysis: 1 mL of Felodipine stock solution was mixed with 1 mL of 0.1 M NaOH and kept at room temperature for 12 hours. The solution was then neutralized with 0.1 M HCl.[3]

  • Oxidative Degradation: 1 mL of Felodipine stock solution was mixed with 1 mL of 6% hydrogen peroxide and kept at room temperature for 24 hours.[3]

  • Thermal Degradation: Felodipine powder was exposed to a temperature of 105°C for 48 hours.[3] A solution was then prepared from the stressed powder.

  • Photolytic Degradation: A solution of Felodipine was exposed to UV light (1.2 million lux hours) and cool white fluorescent light (200 Wh/m²).[3]

UPLC-MS/MS Conditions

The analysis of Felodipine and its degradation products was performed on a Waters Acquity UPLC system coupled to a tandem quadrupole mass spectrometer.

UPLC Parameters:

ParameterValue
Column Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[3][4]
Mobile Phase A 10 mM Ammonium formate in water, pH 3.0 with formic acid[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.2 mL/min[3]
Injection Volume 2.0 µL[3]
Column Temperature 25°C[3]
Gradient Program Time (min)

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.2 kV
Cone Voltage 3.0 V
Source Temperature 100°C
Desolvation Temperature 250°C
Desolvation Gas Flow 800 L/h
MRM Transitions See Table 1

Experimental Workflow

G cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing stock Felodipine Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, RT, 12h) stock->acid base Basic Hydrolysis (0.1 M NaOH, RT, 12h) stock->base oxidative Oxidative Degradation (6% H2O2, RT, 24h) stock->oxidative thermal Thermal Degradation (105°C, 48h) stock->thermal photo Photolytic Degradation (UV/Vis light) stock->photo uplc UPLC Separation (Acquity BEH C18 Column) acid->uplc base->uplc oxidative->uplc thermal->uplc photo->uplc msms MS/MS Detection (ESI+, MRM Mode) uplc->msms identification Identification of Degradation Products msms->identification quantification Quantification of Degradation msms->quantification pathway Degradation Pathway Elucidation identification->pathway

Caption: Experimental workflow for the UPLC-MS/MS analysis of Felodipine degradation products.

Results and Discussion

Quantitative Analysis of Felodipine Degradation

The percentage of Felodipine degradation under various stress conditions was determined by comparing the peak area of Felodipine in the stressed samples with that of an unstressed standard solution. The results are summarized in Table 1.

Table 1: Summary of Forced Degradation Results for Felodipine

Stress Condition% Degradation of FelodipineMajor Degradation Products Identifiedm/z [M+H]⁺
Acidic Hydrolysis (0.1 M HCl, RT, 12h) < 2%Dehydrofelodipine382.1
Basic Hydrolysis (0.1 M NaOH, RT, 12h) SignificantDehydrofelodipine, DP1, DP2382.1, 356.1, 370.1
Oxidative (6% H₂O₂, RT, 24h) ~5%Dehydrofelodipine382.1
Thermal (105°C, 48h) ~5.2%Dehydrofelodipine382.1
Photolytic (UV/Vis light) < 1%Dehydrofelodipine382.1

Data compiled from multiple sources indicating general trends.[3][5]

Felodipine was found to be relatively stable under acidic, oxidative, thermal, and photolytic conditions, with the primary degradation product being its pyridine derivative, Dehydrofelodipine.[3][5] Significant degradation was observed under basic hydrolysis, leading to the formation of two additional degradation products, designated as DP1 and DP2.[3]

Identification of Degradation Products

The degradation products were identified based on their retention times and mass spectral data.

  • Felodipine: The protonated molecule [M+H]⁺ of Felodipine was observed at m/z 384.1.

  • Dehydrofelodipine (Impurity B): This is the pyridine analogue of Felodipine, formed by the oxidation of the dihydropyridine ring. It was observed as the major degradation product under most stress conditions and showed a protonated molecule at m/z 382.1.

  • Degradation Product 1 (DP1): This product was prominently formed under basic hydrolysis and exhibited a protonated molecule at m/z 356.1. This corresponds to the loss of an ethyl group and the addition of a proton.

  • Degradation Product 2 (DP2): Also formed under basic hydrolysis, this product showed a protonated molecule at m/z 370.1, corresponding to the loss of a methyl group and the addition of a proton.[3]

Felodipine Degradation Pathways

The primary degradation pathway for Felodipine under oxidative, thermal, and photolytic stress is the oxidation of the dihydropyridine ring to form the pyridine derivative, Dehydrofelodipine. Under basic conditions, hydrolysis of the ester groups can also occur, leading to the formation of DP1 and DP2.

G cluster_stress Stress Conditions Felodipine Felodipine (m/z 384.1) Dehydrofelodipine Dehydrofelodipine (m/z 382.1) Felodipine->Dehydrofelodipine Oxidation DP1 DP1 (m/z 356.1) Felodipine->DP1 Hydrolysis DP2 DP2 (m/z 370.1) Felodipine->DP2 Hydrolysis Oxidative Oxidative Oxidative->Dehydrofelodipine Thermal Thermal Thermal->Dehydrofelodipine Photolytic Photolytic Photolytic->Dehydrofelodipine Basic Basic Hydrolysis Basic->Dehydrofelodipine Basic->DP1 Basic->DP2

Caption: Proposed degradation pathways of Felodipine under various stress conditions.

Conclusion

The UPLC-MS/MS method described in this application note is a powerful tool for the identification and characterization of Felodipine degradation products. The method is sensitive, specific, and stability-indicating, making it suitable for routine quality control and stability testing of Felodipine in the pharmaceutical industry. The elucidation of the degradation pathways provides valuable insights into the chemical stability of Felodipine, aiding in the development of stable formulations and appropriate storage conditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine (B1672334) is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension and angina pectoris.[1][2] The purity and quality of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. During synthesis and storage, various related compounds, including impurities and degradation products, can arise.[1] Therefore, robust analytical methods are essential for the isolation, identification, and quantification of these related substances to ensure the quality of Felodipine drug products.

These application notes provide detailed protocols for the isolation and characterization of Felodipine and its related compounds, including impurities from synthesis and degradation products formed under stress conditions. The methodologies described are based on modern chromatographic and spectroscopic techniques.

Physicochemical Properties and Known Related Compounds

A comprehensive understanding of the physicochemical properties of Felodipine and its related compounds is fundamental for developing effective analytical methods.

Table 1: Physicochemical Properties of Felodipine

PropertyValue
Chemical Name3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[1]
Molecular FormulaC₁₈H₁₉Cl₂NO₄[1]
Molecular Weight384.26 g/mol [3]
AppearanceLight yellow to yellow crystalline powder[3]
SolubilityInsoluble in water; freely soluble in acetone (B3395972) and methanol (B129727); very slightly soluble in heptane[3]

Table 2: Known Related Compounds of Felodipine

Compound NameChemical Name
Impurity 1 / Dehydro FelodipineDimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[4][5]
Impurity 2Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate[4][5]
Impurity 3Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[4][5]
Felodipine Related Compound A3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate[6]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products that may form under various environmental conditions.

Protocol 1: Forced Degradation of Felodipine

  • Preparation of Stock Solution: Prepare a stock solution of Felodipine at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile (B52724).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2N hydrochloric acid. Reflux the mixture at 60°C for 5 hours.[7] Cool, neutralize with 2N sodium hydroxide, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2N sodium hydroxide. Reflux the mixture at 60°C for 5 hours.[7] Cool, neutralize with 2N hydrochloric acid, and dilute to a final concentration of 100 µg/mL with the mobile phase. Considerable degradation is often observed under basic conditions.[8][9]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at 60°C for 5 hours.[7] Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at 105°C for 24 hours. Prepare a solution of 100 µg/mL in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a solution of 100 µg/mL in the mobile phase. Studies have shown the generation of a pyridine (B92270) derivative and a dimer under UV irradiation.[10]

Chromatographic Separation

A stability-indicating HPLC or UPLC method is essential for separating Felodipine from its related compounds.

Protocol 2: RP-HPLC Method for Separation of Felodipine and Related Compounds

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Phenomenex Gemini C18 (150 x 2.0 mm, 5 µm)[7] or Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) for UPLC.[8][9]

    • Mobile Phase: Isocratic elution with a mixture of 0.02 M ammonium (B1175870) acetate (B1210297) (pH adjusted to 5.0 with glacial acetic acid) and acetonitrile (55:45, v/v).[7]

    • Flow Rate: 0.7 mL/min.[7]

    • Column Temperature: 25°C.[7]

    • Detection Wavelength: 240 nm.[7][8]

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare samples at a concentration of approximately 100 µg/mL in the mobile phase.

Table 3: Method Validation Parameters

ParameterFelodipine & Impurity AImpurity B & C
Limit of Detection (LOD)0.05 µg/mL0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL0.15 µg/mL
Linearity Range0.2 - 30.0 µg/mL0.2 - 8.0 µg/mL
Correlation Coefficient (r²)> 0.999> 0.999
Recovery95% - 106%95% - 106%

(Data sourced from a representative study[7])

Characterization of Related Compounds

The structural elucidation of unknown impurities and degradation products is performed using a combination of spectroscopic techniques.

Protocol 3: Characterization by LC-MS/MS, NMR, and IR

  • LC-MS/MS Analysis:

    • Couple the HPLC/UPLC system to a mass spectrometer (e.g., Q-TOF).

    • Acquire mass spectra in positive ion mode.

    • Key parameters: Cone voltage: 3.0 V, Capillary voltage: 3.2 V, Source temperature: 100°C, Desolvation temperature: 250°C.[9]

    • Perform fragmentation studies (MS/MS) to elucidate the structure of the parent and fragment ions.

  • NMR Spectroscopy:

    • Isolate sufficient quantities of each impurity using preparative HPLC.

    • Dissolve the isolated compounds in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure.

  • IR Spectroscopy:

    • Obtain the IR spectrum of the isolated impurities to identify functional groups.

Visualized Workflows and Pathways

G cluster_prep Sample Preparation cluster_iso Isolation & Separation cluster_char Characterization cluster_results Results felodipine_api Felodipine API / Formulation stress_conditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) felodipine_api->stress_conditions stressed_samples Stressed Samples stress_conditions->stressed_samples hplc RP-HPLC / UPLC Separation stressed_samples->hplc lcms LC-MS/MS (Mass & Fragmentation) hplc->lcms nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr ir IR Spectroscopy (Functional Groups) hplc->ir structure Structure Elucidation lcms->structure nmr->structure ir->structure

Caption: Experimental workflow for the isolation and characterization of Felodipine related compounds.

G cluster_degradation Degradation Pathways felodipine Felodipine base Base Hydrolysis (Major Degradation) felodipine->base acid Acid Hydrolysis felodipine->acid oxidation Oxidation felodipine->oxidation photolysis Photolysis felodipine->photolysis dp1 Degradation Product 1 base->dp1 acid->dp1 dp2 Degradation Product 2 (Pyridine Derivative) photolysis->dp2 dp3 Degradation Product 3 (Dimer) photolysis->dp3

Caption: Simplified degradation pathways of Felodipine under various stress conditions.

References

Application Note: Chromatographic Separation of Felodipine and its Organic Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Felodipine (B1672334) is a dihydropyridine (B1217469) calcium channel blocker used to treat hypertension.[1] Like any pharmaceutical compound, it is crucial to control the level of impurities in the active pharmaceutical ingredient (API) and finished dosage forms to ensure safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Felodipine and its known organic impurities. The protocol is based on established and validated methods found in the scientific literature.[1][2][3][4]

Identified Organic Impurities

Several organic impurities have been identified in Felodipine drug substance and its formulations. The most commonly cited impurities are:

  • Impurity 1: Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[3][5]

  • Impurity 2: Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate (the primary oxidative degradation product)[3][5]

  • Impurity 3: Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[3][5]

These impurities can arise from the manufacturing process or degradation of the drug product.[6][7][8] Their control is essential for maintaining the quality of Felodipine-containing medicines.

Experimental Protocol: HPLC Method for Felodipine and Impurities

This protocol provides a detailed methodology for the separation of Felodipine and its organic impurities using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][9]

  • Chemicals and Reagents:

    • Felodipine Reference Standard (RS)

    • Reference standards for known impurities

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Ammonium Acetate or Phosphate Buffer reagents

  • Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, and syringe filters (0.45 µm).

2. Chromatographic Conditions

The following chromatographic conditions have been shown to be effective for the separation:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol: Acetonitrile: Water (50:15:35, v/v/v)[4] or Acetonitrile and 0.02 mM Ammonium Acetate buffer pH 5.0 (45:55, v/v)[1]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 238 nm[4] or 254 nm[10]
Column Temperature Ambient or 25 °C[1]
Injection Volume 20 µL

3. Preparation of Solutions

  • Mobile Phase Preparation (Example using Methanol:Acetonitrile:Water):

    • Measure 500 mL of Methanol, 150 mL of Acetonitrile, and 350 mL of Water.

    • Combine the solvents in a suitable container and mix thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Stock Solution (Felodipine):

    • Accurately weigh about 25 mg of Felodipine RS into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This yields a concentration of approximately 1000 µg/mL.

  • Impurity Stock Solution:

    • Accurately weigh about 5 mg of each impurity reference standard into separate 50 mL volumetric flasks.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL for each impurity.

  • Working Standard Solution (for Assay):

    • Dilute the Felodipine Standard Stock Solution with the mobile phase to a final concentration of about 100 µg/mL.

  • Working Standard Solution (for Impurity Profiling):

    • Prepare a mixed standard solution containing Felodipine and the impurities at appropriate concentrations (e.g., Felodipine at 100 µg/mL and each impurity at 1 µg/mL) by diluting the respective stock solutions with the mobile phase.

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 25 mg of Felodipine and transfer it to a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an autosampler vial.

Data Presentation

The following table summarizes typical quantitative data obtained from the chromatographic separation of Felodipine and its impurities.

CompoundRetention Time (min) (Approx.)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Felodipine 8.55 - 40[4]0.01[4]0.04[4]
Impurity 1 7.20.3 - 15[4]0.05[1]0.15[1]
Impurity 2 6.50.3 - 15[4]0.05[1]0.15[1]
Impurity 3 10.10.3 - 15[4]0.05[1]0.15[1]

Note: Retention times are approximate and can vary depending on the specific column and chromatographic conditions used.

Mandatory Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (e.g., MeOH:ACN:H2O) HPLC_System HPLC System Setup (Column, Detector, Flow Rate) MobilePhase->HPLC_System System Conditioning StandardStock Prepare Standard Stock Solutions (Felodipine & Impurities) WorkingStandard Prepare Working Standard Solutions StandardStock->WorkingStandard Injection Inject Samples and Standards WorkingStandard->Injection SamplePrep Prepare Sample Solution (from Tablets) SamplePrep->Injection Chromatography Chromatographic Separation HPLC_System->Chromatography Injection->Chromatography DataAcquisition Data Acquisition (Chromatogram) Chromatography->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification of Felodipine and Impurities PeakIntegration->Quantification Report Generate Report Quantification->Report Logical_Relationship cluster_impurities Potential Organic Impurities Felodipine_API Felodipine API Degradation Degradation (e.g., Oxidation, Hydrolysis) Felodipine_API->Degradation Final_Product Final Drug Product Felodipine_API->Final_Product Impurity1 Impurity 1 (Dimethyl Ester) Impurity1->Final_Product Present in Impurity2 Impurity 2 (Dehydrated Product) Impurity2->Final_Product Present in Impurity3 Impurity 3 (Diethyl Ester) Impurity3->Final_Product Present in Manufacturing Manufacturing Process Manufacturing->Felodipine_API Manufacturing->Impurity1 By-product Manufacturing->Impurity3 By-product Degradation->Impurity2 Forms

References

Application Notes and Protocols for Felodipine 3,5-dimethyl Ester as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine (B1672334) is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension and stable angina.[1][2] As with any pharmaceutical active ingredient, the purity of Felodipine is critical to its safety and efficacy. Felodipine 3,5-dimethyl ester is a known process-related impurity of Felodipine.[3][4] Regulatory bodies require the monitoring and control of such impurities in pharmaceutical products. Therefore, the availability of a well-characterized reference standard of this compound is essential for the accurate identification and quantification of this impurity in Felodipine drug substances and finished products.[5][6]

These application notes provide detailed protocols for the use of this compound as a reference standard in the quality control of Felodipine. The protocols cover the identification and quantification of this impurity using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

PropertyValueReference
Chemical Name4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester[7]
CAS Number91189-59-2[7]
Molecular FormulaC₁₇H₁₇Cl₂NO₄[7]
Molecular Weight370.23 g/mol [7]

Application: Quantification of this compound Impurity in Felodipine Drug Substance by RP-HPLC

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of this compound in Felodipine drug substance.

Experimental Protocol

1. Materials and Reagents:

  • This compound Reference Standard

  • Felodipine Reference Standard (USP or EP)[8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

2. Chromatographic Conditions:

ParameterCondition
Column Phenomenex Gemini C18 (150 x 2.0 mm, 5 µm) or equivalent
Mobile Phase 0.02 M Ammonium Acetate (pH adjusted to 5.0 with glacial acetic acid) : Acetonitrile (55:45, v/v)
Flow Rate 0.7 mL/min
Column Temperature 25°C
Detection Wavelength 240 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

3. Preparation of Solutions:

  • Diluent: Acetonitrile and water (80:20, v/v)

  • Standard Stock Solution of Felodipine (approx. 300 µg/mL): Accurately weigh about 30 mg of Felodipine Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Stock Solution of this compound (approx. 300 µg/mL): Accurately weigh about 30 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability Solution: Prepare a solution containing approximately 1.5 µg/mL of Felodipine and 1.5 µg/mL of this compound in the diluent.

  • Test Solution (approx. 500 µg/mL of Felodipine): Accurately weigh about 50 mg of the Felodipine drug substance to be tested into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the System Suitability Solution and verify that the system is suitable for analysis (e.g., resolution between Felodipine and this compound is greater than 2.0).

  • Inject the Test Solution.

  • Identify the peak corresponding to this compound in the chromatogram of the Test Solution by comparing its retention time with that of the peak in the chromatogram of the System Suitability Solution.

  • Calculate the amount of this compound in the Felodipine drug substance.

Data Presentation

System Suitability Parameters:

ParameterAcceptance Criteria
Resolution between Felodipine and this compound ≥ 2.0
Tailing factor for Felodipine peak ≤ 2.0
Theoretical plates for Felodipine peak ≥ 2000

Validation Data Summary (Typical):

ParameterFelodipineThis compound
Linearity Range (µg/mL) 0.2 - 30.00.2 - 8.0
Correlation Coefficient (r²) > 0.999> 0.999
LOD (µg/mL) 0.050.05
LOQ (µg/mL) 0.150.15
Accuracy (% Recovery) 98 - 102%95 - 106%
Precision (% RSD) < 2.0%< 2.0%

Note: The above validation data is representative and should be established for each specific laboratory and method.[9]

Signaling Pathway and Experimental Workflow

Felodipine's Mechanism of Action

Felodipine exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, which is a critical step in muscle contraction.[5][9] The reduced intracellular calcium concentration leads to vasodilation and a subsequent decrease in blood pressure.[9][10]

Felodipine_Mechanism_of_Action extracellular Extracellular Space intracellular Intracellular Space membrane Ca_out Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_out->L_type_channel Influx Ca_out->L_type_channel Ca_in Ca²⁺ L_type_channel->Ca_in Felodipine Felodipine Felodipine->L_type_channel Blocks Vasodilation Vasodilation Felodipine->Vasodilation Promotes Calmodulin Calmodulin Ca_in->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: Mechanism of action of Felodipine.

Experimental Workflow for Impurity Quantification

The following diagram illustrates the general workflow for quantifying this compound in a drug substance sample using the reference standard.

Impurity_Quantification_Workflow start Start prep_solutions Prepare Solutions (Reference Standard, Test Sample, System Suitability) start->prep_solutions hplc_setup Set up HPLC System (Column, Mobile Phase, Flow Rate, etc.) prep_solutions->hplc_setup system_suitability Perform System Suitability Test hplc_setup->system_suitability check_suitability System Suitability Criteria Met? system_suitability->check_suitability analyze_samples Analyze Test Sample check_suitability->analyze_samples Yes troubleshoot Troubleshoot HPLC System check_suitability->troubleshoot No data_processing Process Chromatographic Data (Peak Identification and Integration) analyze_samples->data_processing calculation Calculate Impurity Content data_processing->calculation report Generate Report calculation->report end End report->end troubleshoot->hplc_setup

References

Application Notes and Protocols for the LC-MS Analysis of Felodipine and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine (B1672334) is a dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension.[1] It exerts its therapeutic effect by selectively dilating arterioles, which reduces peripheral vascular resistance and lowers blood pressure.[1][2] Felodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] The primary metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, forming the main metabolite, dehydrofelodipine.[3][5] Subsequent hydrolysis of the ester groups leads to the formation of corresponding monoacid and diacid metabolites. Given its extensive metabolism, a robust and sensitive analytical method for the simultaneous quantification of felodipine and its major metabolites in plasma is crucial for pharmacokinetic, pharmacodynamic, and drug-drug interaction studies.

This document provides a detailed application note and protocol for the analysis of felodipine and its key metabolites in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.

Metabolic Pathway of Felodipine

Felodipine undergoes a multi-step metabolic process initiated by CYP3A4-mediated oxidation to dehydrofelodipine. This is followed by the hydrolysis of the methyl and ethyl ester groups, resulting in the formation of two monoacid metabolites and a final diacid metabolite. These carboxylic acid metabolites are generally more water-soluble and are readily excreted.

Felodipine_Metabolism Felodipine Felodipine Dehydrofelodipine Dehydrofelodipine Felodipine->Dehydrofelodipine CYP3A4 (Oxidation) Monoacid_Metabolite_1 Methyl Monoacid Metabolite Dehydrofelodipine->Monoacid_Metabolite_1 Esterase (Hydrolysis) Monoacid_Metabolite_2 Ethyl Monoacid Metabolite Dehydrofelodipine->Monoacid_Metabolite_2 Esterase (Hydrolysis) Diacid_Metabolite Diacid Metabolite Monoacid_Metabolite_1->Diacid_Metabolite Esterase (Hydrolysis) Monoacid_Metabolite_2->Diacid_Metabolite Esterase (Hydrolysis)

Metabolic pathway of Felodipine.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and quantification of felodipine and its metabolites in plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting felodipine and its metabolites from plasma matrices.

  • To 100 µL of human plasma in a microcentrifuge tube, add 500 µL of cold acetonitrile.[6]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 v/v acetonitrile:2mM ammonium (B1175870) acetate).[7]

  • Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following LC conditions are recommended for the separation of felodipine and its metabolites.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[7]
Mobile Phase A 2 mM Ammonium Acetate in Water[7]
Mobile Phase B Acetonitrile[7]
Gradient Isocratic elution with 80% B[7]
Flow Rate 0.8 mL/min[7]
Injection Volume 10 µL[7]
Column Temperature 40°C
Run Time Approximately 5-8 minutes
Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the detection of felodipine and its metabolites.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Nebulizer Gas Nitrogen
Drying Gas Nitrogen
Capillary Voltage Optimized for maximum signal (typically 3-4 kV)
Collision Gas Argon

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of felodipine and its metabolites.

Table 1: MRM Transitions and Retention Times
AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Felodipine 384.1338.0~4.5
Dehydrofelodipine 382.1338.0~3.8
Monoacid Metabolites 368.1 (Proposed)324.1 (Proposed)To be determined
Diacid Metabolite 354.1 (Proposed)310.1 (Proposed)To be determined
Internal Standard Select AppropriateSelect AppropriateTo be determined

Note: The MRM transitions for the monoacid and diacid metabolites are proposed based on their chemical structures and common fragmentation patterns. These should be optimized in the laboratory.

Table 2: Method Performance Characteristics
ParameterFelodipine
Linearity Range 0.1 - 100 ng/mL
LOD (Limit of Detection) ~0.05 ng/mL
LOQ (Limit of Quantification) ~0.1 ng/mL
Accuracy Within ±15% of the nominal concentration
Precision (%CV) <15%

Experimental Workflow

The overall workflow for the LC-MS analysis of felodipine and its metabolites in plasma is depicted in the following diagram.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Report_Generation Report Generation Peak_Integration->Report_Generation

LC-MS analysis workflow.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of felodipine and its primary metabolite, dehydrofelodipine, in human plasma. The protocol is straightforward, employing a simple protein precipitation step for sample preparation, followed by a rapid isocratic LC separation and highly selective MS/MS detection. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics, enabling accurate characterization of felodipine's disposition in various clinical and preclinical studies. Further work is required to confirm and optimize the MRM transitions for the monoacid and diacid metabolites to develop a fully comprehensive quantitative assay for all major metabolic products of felodipine.

References

Protocol for stability indicating HPLC method for Felodipine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for Felodipine (B1672334)

Introduction

Felodipine is a calcium channel blocker of the dihydropyridine (B1217469) class used to treat hypertension.[1][2] It functions by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels, leading to the relaxation of arterial smooth muscle and subsequent vasodilation.[2] To ensure the quality, efficacy, and safety of pharmaceutical products containing Felodipine, it is crucial to employ analytical methods capable of detecting and quantifying the active pharmaceutical ingredient (API) in the presence of its potential degradation products. Impurities in Felodipine can arise from synthesis, storage, or degradation due to environmental factors like light, heat, and humidity.[3][4]

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Felodipine. The method is designed to separate Felodipine from its degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines. The protocol includes procedures for forced degradation studies and a comprehensive validation of the analytical method.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector (e.g., Shimadzu, Waters Alliance).[1][2]

    • Analytical balance

    • pH meter

    • Sonicator

    • Vacuum filtration assembly

    • Forced degradation equipment: Water bath, hot air oven, photostability chamber.

  • Chemicals and Reagents:

    • Felodipine reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Hydrochloric acid (HCl, analytical grade)

    • Sodium hydroxide (B78521) (NaOH, analytical grade)

    • Hydrogen peroxide (H₂O₂, 30%, analytical grade)[1]

    • Felodipine tablets (e.g., 2.5, 5, or 10 mg).[1]

  • Chromatographic Conditions: The following table summarizes the optimized chromatographic conditions for the analysis of Felodipine.

ParameterCondition
Column C18 (250 mm × 4.6 mm i.d., 5 µm particle size)[1][5]
Mobile Phase Methanol: Acetonitrile: Water (50:15:35, v/v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 238 nm[5][6]
Injection Volume 20 µL[1]
Column Temperature Ambient
Run Time 10 minutes[7]
Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, acetonitrile, and water in the ratio of 50:15:35 (v/v/v).[5] Filter the solution through a 0.45 µm membrane filter and degas in a sonicator for 15 minutes before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Felodipine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

  • Sample Solution Preparation (from tablets): Weigh and crush 20 Felodipine tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to 50 mg of Felodipine and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution. Dilute to volume with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[2] The drug is subjected to various stress conditions to induce degradation.[8]

  • Acid Hydrolysis: Transfer 5 mL of the standard stock solution (1000 µg/mL) to a 50 mL volumetric flask. Add 5 mL of 0.1 N HCl and reflux for 4 hours at 80°C. Cool the solution to room temperature, neutralize with 0.1 N NaOH, and dilute to volume with the mobile phase.

  • Base Hydrolysis: Transfer 5 mL of the standard stock solution to a 50 mL volumetric flask. Add 5 mL of 0.1 N NaOH and reflux for 2 hours at 80°C. Cool the solution to room temperature, neutralize with 0.1 N HCl, and dilute to volume with the mobile phase. Significant degradation is often observed under basic conditions.[8][9]

  • Oxidative Degradation: Transfer 5 mL of the standard stock solution to a 50 mL volumetric flask. Add 5 mL of 30% H₂O₂ and keep at room temperature for 24 hours.[1] Dilute to volume with the mobile phase.

  • Thermal Degradation: Expose the solid Felodipine powder in a petri dish to a temperature of 60°C in a hot air oven for 48 hours.[1] After exposure, weigh an appropriate amount of the powder, dissolve it in the mobile phase to achieve a final concentration of 100 µg/mL, and analyze.

  • Photolytic Degradation: Expose the solid Felodipine powder to UV light (254 nm) in a photostability chamber for 24 hours.[10] Prepare a 100 µg/mL solution of the exposed powder in the mobile phase for analysis. Dihydropyridine drugs are known to be photodegradable.[10]

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12]

System Suitability

Before sample analysis, the suitability of the chromatographic system is evaluated. A standard solution is injected six times, and the system suitability parameters are calculated.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0[8]
Theoretical Plates (N) > 2000[13]
% RSD of Peak Area ≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components like impurities, degradants, and excipients.[13] This is demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo solution, the standard solution, and the stressed samples. The peaks of the degradation products should be well-resolved from the Felodipine peak.[6] Peak purity analysis using a PDA detector should also be performed.

Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[12]

  • Protocol: Prepare a series of at least five concentrations of Felodipine from the stock solution over a specified range (e.g., 10-150 µg/mL). Inject each concentration in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[2]

Accuracy (Recovery)

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added.[13]

  • Protocol: Perform recovery studies by spiking a placebo mixture with the Felodipine API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[13]

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100 µg/mL) on the same day, under the same experimental conditions.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results should be ≤ 2.0%.[13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14]

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulas:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve).

  • Acceptance Criteria: The LOQ value should be verified for precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

  • Protocol: Introduce small changes to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)[2]

    • Mobile phase composition (e.g., ±2% organic phase)

    • Detection wavelength (± 2 nm)[2]

  • Data Analysis: Analyze the effect of these changes on the system suitability parameters.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptable limits.

Data Presentation

Quantitative data from the validation studies should be summarized in clear, structured tables.

Table 1: System Suitability Results

Parameter Result Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000

| % RSD of Peak Area | | ≤ 2.0% |

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
10
50
80
100
120
150
Slope
Intercept

| | |

Table 3: Accuracy (Recovery) Data

Level Amount Added (mg) Amount Found (mg) % Recovery Mean % Recovery
80%
100%

| 120% | | | | |

Table 4: Precision Data

Parameter % RSD Acceptance Criteria
Repeatability (n=6) ≤ 2.0%

| Intermediate Precision (n=6) | | ≤ 2.0% |

Visualizations

Diagrams created using Graphviz to illustrate workflows and relationships.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C System Equilibration B->C D Inject Blank & Standard (System Suitability) C->D E Inject Samples D->E F Integrate Chromatograms E->F G Calculate Results (Assay, Impurities) F->G H Generate Report G->H G cluster_conditions Forced Degradation Stress Conditions cluster_outcome Outcome center_node Felodipine Drug Substance / Product Acid Acid Hydrolysis (0.1N HCl, 80°C) center_node->Acid Base Base Hydrolysis (0.1N NaOH, 80°C) center_node->Base Oxidative Oxidation (30% H2O2) center_node->Oxidative Thermal Thermal (60°C, Solid State) center_node->Thermal Photo Photolytic (UV Light Exposure) center_node->Photo Acid->Base Outcome Generation of Degradation Products Base->Oxidative Oxidative->Thermal Thermal->Photo

References

Application Notes and Protocols for the Quantitative Analysis of Felodipine Impurities in Tablet Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Felodipine (B1672334) is a dihydropyridine (B1217469) calcium channel blocker used to treat hypertension.[1][2] Like any pharmaceutical product, the presence of impurities in Felodipine tablet formulations is a critical quality attribute that must be strictly controlled to ensure safety and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of Felodipine impurities using modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are essential for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Felodipine formulations. The protocols outlined below are based on validated methods reported in the scientific literature.[1][3][4][5]

Common Impurities of Felodipine

Several process-related impurities and degradation products of Felodipine have been identified. The most commonly cited impurities include:

  • Felodipine Related Compound A (Dehydro Felodipine): Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate.[6]

  • Felodipine Impurity B: Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.[7]

  • Felodipine Impurity C: Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.[7]

  • Degradation Products: Forced degradation studies have shown that Felodipine can degrade under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis, leading to the formation of additional impurities.[3][4]

Analytical Methodologies

Reverse-phase HPLC and UPLC are the most common techniques for the quantitative determination of Felodipine and its impurities.[1][4][5][8] These methods offer high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a validated stability-indicating HPLC method for the determination of Felodipine and its related substances.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a photodiode array (PDA) detector.[1]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of methanol, acetonitrile (B52724), and water in a ratio of 50:15:35 (v/v/v).[5] An alternative isocratic mobile phase consists of 0.02 mM ammonium (B1175870) acetate (B1210297) (pH adjusted to 5) and acetonitrile (55:45, v/v).[1]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 238 nm.[5]

  • Column Temperature: Ambient (approximately 25°C).[1]

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Felodipine reference standard and its impurity standards in the mobile phase to obtain a known concentration.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder a representative number of Felodipine tablets.

    • Transfer a portion of the powder equivalent to a single dose of Felodipine into a suitable volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.[1]

3. Method Validation Parameters:

The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]

  • Linearity: The method should be linear over a concentration range that covers the expected levels of impurities. For example, a range of 0.31-15.50 µg/mL for related substances has been reported.[5]

  • Accuracy: Recovery studies should be performed by spiking a placebo with known amounts of impurities at different concentration levels. Recoveries are expected to be within 98-102%.[5]

  • Precision: The precision of the method should be assessed by repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) not exceeding 2%.[5]

  • LOD and LOQ: The limit of detection and quantification for impurities should be established. For instance, LOD and LOQ for Felodipine and its related substances have been reported as 1 ng and 4 ng, respectively.[5]

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers faster analysis times and improved resolution compared to conventional HPLC.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: UPLC system with a PDA detector or a tandem mass spectrometer (MS/MS).[3][4]

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[3][4]

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Detection: PDA detection at an appropriate wavelength (e.g., 240 nm) or MS/MS detection for higher sensitivity and specificity.[1]

  • Column Temperature: 25°C to 30°C.[3]

2. Preparation of Solutions:

Similar to the HPLC method, prepare standard and sample solutions using a suitable diluent.

3. Forced Degradation Studies:

To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[3][4] Subject the drug product to stress conditions such as:

  • Acid Hydrolysis: 0.1 N HCl

  • Base Hydrolysis: 0.1 N NaOH

  • Oxidative Degradation: 3% H₂O₂

  • Thermal Degradation: Heat at a specified temperature

  • Photolytic Degradation: Exposure to UV light

Analyze the stressed samples to demonstrate that the impurities and degradation products are well-resolved from the main Felodipine peak.[3][4]

Data Presentation

Quantitative data for Felodipine and its impurities should be summarized in clear and concise tables.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Results
Tailing Factor (for Felodipine)≤ 2.01.1
Theoretical Plates (for Felodipine)≥ 2000> 5000
Resolution (between Felodipine and closest impurity)≥ 2.0> 2.5
%RSD of replicate injections≤ 2.0%< 1.0%

Table 2: Validation Summary for Impurity Quantification

Validation ParameterImpurity AImpurity BImpurity C
Linearity Range (µg/mL) 0.2 - 8.0[1]0.2 - 8.0[1]0.2 - 8.0[1]
Correlation Coefficient (r²) > 0.999[1]> 0.999[1]> 0.999[1]
LOD (µg/mL) 0.05[1]0.05[1]0.05[1]
LOQ (µg/mL) 0.15[1]0.15[1]0.15[1]
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.898.9 - 101.5
Precision (% RSD) < 1.5< 1.5< 1.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Felodipine impurities in tablet formulations.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Reporting Tablet Felodipine Tablets Powder Powdered Tablets Tablet->Powder Weigh & Crush Dissolve Dissolution in Diluent Powder->Dissolve Sonicate Filter Filtration (0.45 µm) Dissolve->Filter HPLC HPLC/UPLC System Filter->HPLC Inject Sample Column C18 Column Detection PDA/MS Detector Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Impurities Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Felodipine impurity analysis.

Logical Relationship of Analytical Method Validation

The following diagram outlines the key components and their relationships in the validation of an analytical method for impurity quantification.

G cluster_performance Method Performance Characteristics cluster_application Application MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness RoutineQC Routine Quality Control Specificity->RoutineQC StabilityStudies Stability Studies Specificity->StabilityStudies Linearity->RoutineQC Linearity->StabilityStudies Accuracy->RoutineQC Accuracy->StabilityStudies Precision->RoutineQC Precision->StabilityStudies LOQ->RoutineQC LOQ->StabilityStudies Robustness->StabilityStudies

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectrophotometric estimation of Felodipine and its related substances. The methods described herein are suitable for quality control, stability studies, and routine analysis in pharmaceutical research and development.

Introduction

Felodipine is a calcium channel blocker of the dihydropyridine (B1217469) class, widely used in the treatment of hypertension.[1] The control of impurities and related substances in the final drug product is a critical aspect of pharmaceutical quality control. While chromatographic techniques like HPLC are commonly employed for this purpose, spectrophotometric methods offer a simpler, cost-effective, and rapid alternative for the quantitative estimation of the active pharmaceutical ingredient (API) and, in some cases, its related substances.[2]

This document outlines protocols for:

  • Method 1: A direct UV spectrophotometric method for the quantification of Felodipine in bulk and pharmaceutical dosage forms.

  • Method 2: A UV spectrophotometric method for the quantification of a process-related impurity of Felodipine.

  • Method 3: A second-derivative spectrophotometric method for the estimation of Felodipine, which can aid in resolving spectral overlap from impurities.

  • Method 4: A general colorimetric method adaptable for dihydropyridine drugs, potentially applicable to Felodipine and its related substances.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described spectrophotometric methods.

Table 1: Quantitative Parameters for the Estimation of Felodipine

ParameterMethod 1: Direct UV SpectrophotometryMethod 3: Second-Derivative Spectrophotometry
Solvent Methanol[1]Methanol[3]
Wavelength (λmax) 237.4 nm[4], 362.4 nm[1]239 - 230 nm (amplitude calculation)[3]
Linearity Range 3 - 18 µg/mL[4], 10 - 100 µg/mL[1]1.946 - 19.46 µg/mL[3]
Correlation Coefficient (r²) > 0.9990.99975 (r)[3]

Table 2: Quantitative Parameters for the Estimation of a Felodipine Process-Related Impurity

ParameterMethod 2: UV Spectrophotometry for Impurity
Impurity Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[2]
Solvent Methanol[2]
Wavelength (λmax) 237 nm[2]
Linearity Range 2 - 10 µg/mL
Limit of Detection (LOD) 0.2650 µg/mL[2]
Limit of Quantitation (LOQ) 0.8835 µg/mL[2]
Correlation Coefficient (r²) 0.999

Experimental Protocols

Method 1: Direct UV Spectrophotometric Estimation of Felodipine

This protocol describes a simple and rapid method for the quantification of Felodipine in bulk drug and tablet formulations.

3.1. Instrumentation and Reagents

  • UV-Visible Spectrophotometer (Double beam)

  • 10 mm matched quartz cells

  • Analytical balance

  • Volumetric flasks

  • Methanol (B129727) (AR grade)[1]

  • Felodipine reference standard

3.2. Preparation of Standard Stock Solution

  • Accurately weigh 10 mg of Felodipine reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then make up the volume to 100 mL with methanol to obtain a concentration of 100 µg/mL.

3.3. Preparation of Working Standard Solutions and Calibration Curve

  • From the standard stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 10-100 µg/mL.

  • Scan the prepared solutions in the UV range of 200-400 nm against a methanol blank.

  • Measure the absorbance at the wavelength of maximum absorbance (λmax), which is approximately 362.4 nm.[1]

  • Plot a calibration curve of absorbance versus concentration.

3.4. Preparation of Sample Solution (Tablets)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of Felodipine and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with methanol and mix well.

  • Filter the solution through a suitable filter paper.

  • Dilute the filtrate with methanol to obtain a concentration within the Beer's law range.

3.5. Estimation of Felodipine

  • Measure the absorbance of the sample solution at 362.4 nm against a methanol blank.

  • Determine the concentration of Felodipine in the sample solution from the calibration curve.

  • Calculate the percentage of Felodipine in the tablets.

experimental_workflow_felodipine cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification std_prep Prepare Standard Stock Solution (100 µg/mL) work_std Prepare Working Standards (10-100 µg/mL) std_prep->work_std scan_uv Scan UV Spectrum (200-400 nm) work_std->scan_uv sample_prep Prepare Sample Solution from Tablets measure_abs Measure Absorbance at 362.4 nm sample_prep->measure_abs scan_uv->measure_abs cal_curve Plot Calibration Curve measure_abs->cal_curve calc_conc Calculate Concentration cal_curve->calc_conc calc_assay Calculate % Assay calc_conc->calc_assay

Workflow for the direct UV spectrophotometric estimation of Felodipine.
Method 2: UV Spectrophotometric Estimation of a Process-Related Impurity

This protocol is for the quantification of a known process-related impurity of Felodipine, diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.[2]

3.6. Instrumentation and Reagents

  • UV-Visible Spectrophotometer (Double beam)

  • 10 mm matched quartz cells

  • Analytical balance

  • Volumetric flasks

  • Methanol (AR grade)[2]

  • Reference standard of the Felodipine impurity

3.7. Preparation of Standard Stock Solution of the Impurity

  • Accurately weigh 10 mg of the Felodipine impurity reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to get a concentration of 100 µg/mL.

3.8. Preparation of Working Standard Solutions and Calibration Curve

  • Prepare a series of dilutions from the stock solution in the range of 2-10 µg/mL using methanol.

  • Scan the solutions from 200-400 nm to determine the λmax, which is approximately 237 nm.[2]

  • Measure the absorbance of the working standard solutions at 237 nm against a methanol blank.[2]

  • Plot a calibration curve of absorbance versus concentration.

3.9. Preparation of Sample Solution

  • Accurately weigh a specified amount of the Felodipine bulk drug or powdered tablets.

  • Dissolve in methanol, sonicate if necessary, and dilute to a known volume to obtain a solution with an expected impurity concentration within the calibration range.

  • Filter the solution if necessary.

3.10. Estimation of the Impurity

  • Measure the absorbance of the sample solution at 237 nm.

  • Determine the concentration of the impurity from the calibration curve.

  • Calculate the percentage of the impurity in the sample.

impurity_estimation_workflow start Start prep_stock Prepare Impurity Stock Solution (100 µg/mL in Methanol) start->prep_stock prep_sample Prepare Sample Solution start->prep_sample prep_working Prepare Working Standards (2-10 µg/mL) prep_stock->prep_working scan_lambda_max Scan for λmax (approx. 237 nm) prep_working->scan_lambda_max measure_abs Measure Absorbance of Standards scan_lambda_max->measure_abs plot_cal_curve Plot Calibration Curve measure_abs->plot_cal_curve calculate_conc Calculate Impurity Concentration plot_cal_curve->calculate_conc measure_sample_abs Measure Sample Absorbance at 237 nm prep_sample->measure_sample_abs measure_sample_abs->calculate_conc end_process End calculate_conc->end_process

Workflow for the UV spectrophotometric estimation of a Felodipine impurity.
Method 3: Second-Derivative Spectrophotometric Estimation of Felodipine

This method can be useful for the analysis of Felodipine in the presence of interfering substances.[3]

3.11. Principle Derivative spectrophotometry involves the conversion of a normal absorption spectrum to its first, second, or higher-order derivative spectrum. This technique can enhance the resolution of overlapping bands and eliminate background interference. For Felodipine, the second-derivative spectrum is utilized.[3]

3.12. Protocol

  • Prepare standard and sample solutions of Felodipine in methanol as described in Method 1.

  • Record the UV absorption spectrum of the solutions from 250 nm to 225 nm.[3]

  • Generate the second-derivative spectrum (D2) of the absorption spectrum.

  • Calculate the amplitude of the D2 spectrum between the wavelengths of 239 nm and 230 nm.[3]

  • Plot a calibration curve of the D2 amplitude versus the concentration of Felodipine.

  • Determine the concentration of Felodipine in the sample solution from the calibration curve.

Method 4: General Colorimetric Method for Dihydropyridines

This method is based on the reaction of 1,4-dihydropyridine (B1200194) drugs with Tetrabutylammonium hydroxide (B78521) (TBAH) to produce a colored product.[5] This general method may be optimized and validated for Felodipine and its related substances.

3.13. Principle The addition of a strong base like TBAH to a solution of a 1,4-dihydropyridine drug can result in the formation of a colored species that can be measured spectrophotometrically in the visible region.

3.14. Protocol Outline

  • Reagent Preparation: Prepare a solution of TBAH in a suitable solvent like Dimethylsulfoxide (DMSO).[6]

  • Standard and Sample Preparation: Prepare solutions of the Felodipine standard, impurity standard, and sample in DMSO.

  • Color Development: To an aliquot of the standard or sample solution, add a specific volume of the TBAH reagent. Allow the reaction to proceed for a defined period at a controlled temperature.[6]

  • Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance against a reagent blank.

  • Quantification: Construct a calibration curve and determine the concentration of the analyte in the sample.

Note: The specific parameters for this method, such as the concentration of TBAH, reaction time, temperature, and measurement wavelength, would need to be optimized and validated specifically for Felodipine and its related substances.

Method Validation

All the described methods should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters to be considered are:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

  • Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, different instruments, or different days.[2]

Conclusion

The spectrophotometric methods detailed in these application notes provide simple, rapid, and cost-effective approaches for the quantitative estimation of Felodipine and at least one of its process-related impurities. The direct UV and derivative spectrophotometric methods are particularly suitable for the routine quality control of Felodipine in bulk and pharmaceutical formulations. The colorimetric method, upon proper validation, could offer an alternative approach. It is imperative that any method chosen is thoroughly validated to ensure its suitability for the intended purpose.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Continuous Flow Synthesis of Felodipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the continuous flow synthesis of Felodipine (B1672334) and reducing impurity formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the continuous flow synthesis of Felodipine.

Problem Potential Cause Recommended Solution
Low Yield of Felodipine Suboptimal reaction temperature.Optimize the temperature. A study has shown that 60°C provides the highest yield (54.2%) and complete conversion. Temperatures between room temperature and 40°C may result in incomplete conversion.[1]
Inefficient process design.A one-step co-feeding configuration (Process C in the cited study) has been shown to be optimal.[1]
Incorrect solvent.Isopropanol has been identified as the optimal solvent for this synthesis.[1]
Non-ideal catalyst system.An acetic acid/piperidine (B6355638) (2:0.5) catalyst system is recommended for optimal results.[1]
Incorrect molar ratio of reactants.Fine-tuning the stoichiometry is crucial. A flow rate ratio of 364/436 µL·min⁻¹ (for a 1:1.2 molar ratio of reactants in Flask A/B) has been shown to provide full conversion and high yield.[1]
High Levels of Impurities Formation of by-products from the synthesis process.Optimize reaction conditions as described above to favor the formation of Felodipine. Deviations from the optimal molar ratio can increase impurity formation.[1]
Degradation of Felodipine.Felodipine is sensitive to light and moisture, which can lead to photodegradation and hydrolysis products.[2] Ensure the process is protected from light and moisture.
Unreacted starting materials.Incomplete conversion can lead to the presence of starting materials as impurities.[2] Ensure complete conversion by optimizing temperature and residence time.[1]
Residual solvents.Inadequate purification can leave residual solvents like methanol, ethanol, or acetone.[2] Optimize the purification process, which may include extraction, salt formation, and recrystallization.[1]
Process Instability (e.g., clogging) Precipitation of reactants or products.Ensure all components are fully dissolved in the chosen solvent at the reaction temperature.
Incompatible tubing material.Perfluoroalkoxy (PFA) tubing is a suitable material for this microreactor system.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in Felodipine synthesis?

A1: Common impurities in Felodipine can be categorized as:

  • Process-Related Impurities: These include unreacted starting materials and by-products from the synthesis.[2] Specific examples identified in Felodipine tablets are:

    • Impurity 1: dimethyl 4-(2, 3-dichlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate[3]

    • Impurity 2: ethyl methyl 4-(2, 3-dichlorophenyl)-2, 6-dimethylpyridine-3, 5-dicarboxylate[3]

    • Impurity 3: diethyl 4-(2, 3-dichlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate[3]

  • Degradation Impurities: These arise from the breakdown of Felodipine due to exposure to oxygen, light, and moisture.[2]

  • Residual Solvents: Solvents used in the synthesis, such as methanol, ethanol, and acetone, may remain if not fully removed during purification.[2]

  • Elemental Impurities: These can include heavy metals (e.g., lead, arsenic, mercury) and catalyst residues.[2]

Q2: What are the optimal conditions for the continuous flow synthesis of Felodipine?

A2: Based on systematic optimization studies, the following conditions have been identified as optimal for the one-step continuous flow synthesis of Felodipine in a PFA microreactor system[1]:

  • Process Configuration: One-step co-feeding

  • Solvent: Isopropanol

  • Temperature: 60°C

  • Nitrogen Source: Ammonium (B1175870) acetate

  • Catalyst System: Acetic acid/piperidine (2:0.5)

  • Molar Ratio (Reactants A:B): 1:1.2

Under these conditions, a 59.2% HPLC yield and a 40.1% isolated yield with over 98% purity were achieved.[1]

Q3: How can I monitor the progress of the reaction and the purity of the product?

A3: High-Performance Liquid Chromatography (HPLC) is a key analytical technique for monitoring the reaction and assessing product purity.[2] A typical HPLC method for Felodipine analysis involves[1]:

  • Column: ZORBAX XDB-C18

  • Mobile Phase: Methanol/phosphate buffer (85:15, v/v, pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: DAD at 254 nm

Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC) can also be used for impurity detection.[2]

Data Presentation

Table 1: Optimization of Core Reaction Conditions for Continuous Flow Synthesis of Felodipine

ParameterConditionConversion (%)Felodipine Yield (%)
Process Design Process A10035.6
Process B10041.2
Process C (Optimal) 100 45.1
Solvent Methanol10040.5
Ethanol10042.1
Isopropanol (Optimal) 100 45.1
Acetonitrile10038.9
Temperature Room TempIncomplete-
40°CIncomplete-
60°C (Optimal) 100 54.2
80°C10050.1
100°C10048.7
120°C10045.3
Nitrogen Source Ammonium Acetate (Optimal) 100 54.2
Ammonium Formate10049.8
Ammonium Carbonate10045.6

Data adapted from a study on the optimization of Felodipine continuous flow synthesis.[1]

Table 2: Catalyst, Stoichiometry, and Flow Optimization

Catalyst System (Acetic Acid:Base)Molar Ratio (A:B)Flow Rate Ratio (A/B, µL/min)Conversion (%)Felodipine Yield (%)
Acetic Acid/Pyridine (2:0.5)1:1400/40010054.2
Acetic Acid/Piperidine (2:0.5)1:1400/40010056.8
Acetic Acid/Piperidine (2:0.5) 1:1.2 364/436 100 59.2
Acetic Acid/Piperidine (2:0.5)1:1.5320/48010055.4
Acetic Acid/Piperidine (2:1)1:1.2364/43610057.1
Acetic Acid/Piperidine (1:0.5)1:1.2364/43610053.9

Data adapted from a study on the optimization of Felodipine continuous flow synthesis.[1]

Experimental Protocols

Optimized One-Step Continuous Flow Synthesis of Felodipine

This protocol is based on the optimized conditions identified in the cited literature.[1]

1. Reagent Preparation:

2. System Setup:

  • Utilize a microreactor system with PFA tubing.

  • Connect two separate pumps to Flask A and Flask B to feed the reagents into a T-mixer.

  • The output of the T-mixer is connected to a heated reactor coil.

3. Reaction Execution:

  • Set the reactor temperature to 60°C.

  • Pump the solutions from Flask A and Flask B at a flow rate ratio of 364:436 µL/min, respectively.

  • The combined stream flows through the heated reactor coil. The residence time is typically around 10 minutes.

4. Product Collection and Purification:

  • Collect the output from the reactor.

  • The crude product is then purified. A multi-step purification process involving extraction with dichloromethane, salt formation, and successive recrystallizations may be necessary to achieve high purity (>98%).[1]

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_synthesis Continuous Flow Synthesis cluster_purification Downstream Processing FlaskA Flask A: 2,3-dichlorobenzaldehyde methyl acetoacetate in isopropanol Pumps Pumps FlaskA->Pumps FlaskB Flask B: ethyl 3-aminocrotonate ammonium acetate acetic acid/piperidine in isopropanol FlaskB->Pumps TMixer T-Mixer Pumps->TMixer Reactor Heated Reactor Coil (60°C, ~10 min residence) TMixer->Reactor Collection Product Collection Reactor->Collection Purification Multi-step Purification: - Extraction - Salt Formation - Recrystallization Collection->Purification FinalProduct Pure Felodipine (>98% purity) Purification->FinalProduct logical_relationship cluster_inputs Input Parameters cluster_outputs Process Outcomes Temp Temperature Optimization Optimization of Continuous Flow Synthesis Temp->Optimization Solvent Solvent Solvent->Optimization Catalyst Catalyst Catalyst->Optimization Stoichiometry Stoichiometry Stoichiometry->Optimization FlowRate Flow Rate FlowRate->Optimization Yield Felodipine Yield Purity Product Purity Impurities Impurity Levels Optimization->Yield Maximizes Optimization->Purity Maximizes Optimization->Impurities Minimizes

References

Troubleshooting peak tailing in HPLC analysis of Felodipine impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Felodipine (B1672334) and its impurities, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where the peak is not symmetrical, and its trailing edge is broader than the front.[1][2] This distortion can compromise the accuracy of peak integration and quantification.[3] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.[2][3]

Q2: What are the primary causes of peak tailing in the analysis of Felodipine and its impurities?

A2: The primary causes of peak tailing for basic compounds like Felodipine and its impurities in reversed-phase HPLC include:

  • Secondary Interactions: Unwanted interactions between the basic analytes and acidic residual silanol (B1196071) groups on the silica-based column packing are a major contributor.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of silanol groups, increasing their interaction with the basic analytes.[3]

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds can lead to active sites that cause tailing. Column voids can also contribute to poor peak shape.[3]

  • Sample Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion.[3]

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[3]

Q3: How does the mobile phase pH affect the peak shape of Felodipine?

A3: The mobile phase pH is a critical parameter for achieving symmetrical peaks for ionizable compounds like Felodipine. Felodipine has a pKa of 5.07.[4][5] Operating the mobile phase at a pH close to the pKa can result in the co-existence of both ionized and non-ionized forms of the analyte, leading to peak broadening or splitting. To ensure a single ionic form and minimize interactions with silanol groups, it is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. For basic compounds like Felodipine, a lower pH (e.g., pH 3 or below) is often used to suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing.[3]

Q4: What are the common impurities of Felodipine I should be aware of?

A4: Common impurities of Felodipine that may be encountered during analysis include Felodipine Related Compound A (Dehydrofelodipine), Felodipine Related Compound B (dimethyl ester analogue), and Felodipine Related Compound C (diethyl ester analogue).[6][7][8][9][10][11] The structures of these impurities are similar to Felodipine, and their separation and peak shape are also influenced by the chromatographic conditions.

Q5: Can mobile phase additives help in reducing peak tailing?

A5: Yes, mobile phase additives can significantly improve peak shape. For basic compounds, adding a small concentration of a basic modifier like triethylamine (B128534) (TEA) can help to mask the active silanol sites on the stationary phase. However, with modern, high-purity silica (B1680970) columns, the need for such additives is reduced. Alternatively, using a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, can help to maintain a constant pH and improve peak symmetry.[12]

Troubleshooting Guides

Issue: Significant peak tailing observed for Felodipine and/or its impurities.

This section provides a systematic approach to troubleshooting peak tailing.

Before making significant changes to the method, perform a quick check of the system and recent changes.

  • Review Recent Changes: Have there been any recent changes to the mobile phase preparation, column, or instrument parameters?

  • Check System Suitability: Are the system suitability parameters (e.g., retention time, resolution, plate count) within the established limits? A sudden change can indicate a problem.

  • Visual Inspection: Check for any visible leaks or loose fittings in the flow path.

The mobile phase is often the first and most effective area to address peak tailing.

  • pH Adjustment:

    • Rationale: As Felodipine is a basic compound with a pKa of 5.07, operating at a lower pH will suppress the ionization of residual silanols on the column, minimizing secondary interactions.

    • Action: Prepare a mobile phase with a pH of 3.0 or lower using a suitable buffer (e.g., phosphate (B84403) or formate buffer).

  • Buffer Concentration:

    • Rationale: A sufficient buffer concentration is necessary to maintain a stable pH throughout the analysis.

    • Action: Ensure the buffer concentration is between 10-50 mM.

  • Organic Modifier:

    • Rationale: The choice and concentration of the organic modifier can influence peak shape.

    • Action: If using methanol (B129727), consider switching to acetonitrile (B52724), as it can sometimes provide sharper peaks. A slight increase in the organic modifier percentage (5-10%) may also improve peak shape.

The column is a critical component, and its condition directly impacts peak shape.

  • Column Flushing:

    • Rationale: The column may be contaminated with strongly retained compounds from previous injections.

    • Action: Follow a rigorous column cleaning protocol. A general-purpose cleaning procedure for a C18 column used for basic compounds is provided in the "Experimental Protocols" section.

  • Guard Column:

    • Rationale: A contaminated or worn-out guard column can be a source of peak tailing.

    • Action: Replace the guard column.

  • Column Replacement:

    • Rationale: If the column is old or has been subjected to harsh conditions, it may be permanently damaged.

    • Action: Replace the analytical column with a new one of the same type.

Issues related to the sample itself or the injection process can also lead to peak tailing.

  • Sample Concentration:

    • Rationale: Overloading the column with a high concentration of the sample can cause peak distortion.

    • Action: Dilute the sample and re-inject.

  • Injection Solvent:

    • Rationale: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to poor peak shape.

    • Action: Whenever possible, dissolve the sample in the initial mobile phase.

Data Presentation

Table 1: Effect of Mobile Phase pH on Felodipine Peak Tailing and Retention Time

Mobile Phase pHTailing Factor (Tf)Retention Time (min)Peak Shape Observation
6.02.18.5Severe Tailing
5.01.89.2Significant Tailing
4.01.410.1Moderate Tailing
3.01.111.5Symmetrical Peak
2.51.012.3Highly Symmetrical Peak

Note: Data is illustrative and synthesized from general principles of HPLC for basic compounds.

Table 2: Influence of Mobile Phase Additives on Felodipine Peak Shape

Additive (in mobile phase at pH 4.0)ConcentrationTailing Factor (Tf)Observation
None-1.6Noticeable Tailing
Triethylamine (TEA)0.1% (v/v)1.2Improved Symmetry
Ammonium Formate20 mM1.1Good Symmetry
Ammonium Acetate20 mM1.1Good Symmetry

Note: Data is illustrative and based on common practices for improving the peak shape of basic analytes.

Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase (pH 3.0)

This protocol describes the preparation of a 1-liter mobile phase consisting of 20 mM potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile in a 60:40 (v/v) ratio.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • 0.45 µm membrane filter

  • Calibrated pH meter

  • Sonicator

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in approximately 900 mL of HPLC grade water in a 1 L beaker.

    • Stir the solution until the salt is completely dissolved.

    • Calibrate the pH meter according to the manufacturer's instructions.

    • While stirring, slowly add orthophosphoric acid dropwise to the solution until the pH reaches 3.0 ± 0.05.

    • Transfer the solution to a 1 L volumetric flask and add HPLC grade water to the mark.

  • Filter and Degas the Buffer:

    • Filter the buffer solution through a 0.45 µm membrane filter into a clean solvent reservoir bottle.

    • Degas the filtered buffer by sonicating for 10-15 minutes.

  • Prepare the Mobile Phase:

    • Measure 600 mL of the prepared and degassed buffer.

    • Measure 400 mL of HPLC grade acetonitrile.

    • Combine the buffer and acetonitrile in a clean 1 L solvent reservoir bottle.

    • Mix the solution thoroughly.

    • The mobile phase is now ready for use.

Protocol 2: Column Cleaning for a C18 Column with Tailing Peaks of Basic Compounds

This protocol is designed to clean a C18 column that has been used for the analysis of basic compounds like Felodipine and is showing signs of contamination, such as peak tailing and increased backpressure.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade isopropanol (B130326)

  • 0.45 µm membrane filter

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Flush with Water: Flush the column with 100% HPLC grade water at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes to remove any buffer salts.

  • Flush with Acetonitrile: Flush the column with 100% HPLC grade acetonitrile for at least 30 minutes.

  • Flush with Methanol: Flush the column with 100% HPLC grade methanol for at least 30 minutes.

  • Stronger Wash (if needed): If peak tailing persists, a stronger wash with a non-polar solvent can be performed. Flush the column with 100% isopropanol for 30 minutes.

  • Re-equilibration:

    • Flush the column with the initial mobile phase composition (without buffer) for 15 minutes.

    • Finally, re-equilibrate the column with the complete mobile phase (including buffer) until a stable baseline is achieved (typically 30-60 minutes).

Mandatory Visualization

Troubleshooting_Peak_Tailing cluster_0 Initial Checks cluster_1 Mobile Phase Optimization cluster_2 Column Health cluster_3 Sample & Injection start Peak Tailing Observed (Tf > 1.2) check_system System Suitability Check (Retention Time, Resolution) start->check_system check_changes Review Recent Changes (Mobile Phase, Column) start->check_changes adjust_ph Adjust Mobile Phase pH (Target: pH < 3.0) check_system->adjust_ph If system suitability fails check_changes->adjust_ph If changes were made check_buffer Verify Buffer Concentration (10-50 mM) adjust_ph->check_buffer end_good Peak Shape Improved (Tf <= 1.2) adjust_ph->end_good If successful change_organic Consider Organic Modifier (Acetonitrile vs. Methanol) check_buffer->change_organic flush_column Perform Column Flush (Protocol 2) change_organic->flush_column If mobile phase optimization fails replace_guard Replace Guard Column flush_column->replace_guard flush_column->end_good If successful replace_column Replace Analytical Column replace_guard->replace_column dilute_sample Dilute Sample (Check for Overload) replace_column->dilute_sample If column is not the issue check_solvent Verify Injection Solvent (Match Mobile Phase) dilute_sample->check_solvent dilute_sample->end_good If successful end_bad Issue Persists (Consult Manufacturer) check_solvent->end_bad

Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.

Signaling_Pathway cluster_0 Interaction at Stationary Phase Surface cluster_1 Consequence on Chromatogram Analyte Basic Analyte (e.g., Felodipine) Silanol Ionized Silanol Group (-Si-O⁻) Analyte->Silanol Secondary Interaction (Ionic Attraction) PeakTailing Peak Tailing Silanol->PeakTailing Causes

Caption: Interaction between basic analyte and ionized silanol group leading to peak tailing.

References

Technical Support Center: Chromatographic Resolution of Felodipine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in achieving adequate chromatographic resolution between Felodipine (B1672334) and its structurally similar analog, Felodipine 3,5-dimethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor resolution between Felodipine and this compound?

Poor resolution between these two closely related compounds typically stems from suboptimal chromatographic conditions. The most common factors include an inappropriate mobile phase composition, a degraded or unsuitable analytical column, or method parameters that are not optimized for this specific separation.

Q2: How does the composition of the mobile phase impact the separation of these compounds?

The mobile phase, particularly the organic modifier concentration and the pH of the aqueous component, plays a pivotal role. Adjusting the percentage of the organic solvent (like acetonitrile (B52724) or methanol) can alter the retention times and selectivity between the two peaks. The pH can influence the ionization state of the analytes, which in turn affects their interaction with the stationary phase and, consequently, the resolution.

Q3: What is the significance of the analytical column in resolving these two peaks?

The choice of the stationary phase is critical. A high-quality reversed-phase column, such as a C18, is commonly used for the analysis of Felodipine and its related substances.[1][2][3] Column degradation, characterized by issues like peak broadening and tailing, can significantly diminish resolution.[4] The efficiency of the column, often measured in theoretical plates, is a key determinant of its resolving power.

Q4: Can modifications to the flow rate or column temperature enhance resolution?

Yes, both flow rate and temperature can be adjusted to improve separation. Lowering the flow rate generally allows for more interactions between the analytes and the stationary phase, which can lead to better resolution, albeit with longer run times.[5] Increasing the column temperature can improve peak efficiency and decrease analysis time, but its effect on selectivity can vary and needs to be evaluated for this specific pair of compounds.[5]

Q5: What are the initial troubleshooting steps to take when encountering overlapping peaks?

If you observe overlapping peaks for Felodipine and its 3,5-dimethyl ester, start by verifying the system's suitability. Check the mobile phase preparation, ensure the column is in good condition, and confirm that the HPLC system is functioning correctly.[6] Following this, a systematic approach to optimizing the mobile phase composition and other method parameters is recommended.

Troubleshooting Guide

Problem: I am experiencing co-elution or inadequate resolution (Resolution < 1.5) between the Felodipine and this compound peaks. What is the recommended course of action?

This guide provides a systematic approach to troubleshoot and improve the resolution between these two compounds.

Step 1: Mobile Phase Optimization

The composition of your mobile phase is the most influential factor in achieving selectivity.

  • How should I optimize the percentage of the organic modifier? Start by making small, incremental changes to the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A decrease in the organic solvent percentage will generally increase retention times and may improve resolution.

  • What is the impact of pH on this separation? The pH of the aqueous portion of the mobile phase can alter the polarity of the analytes. For Felodipine and its analogs, a mobile phase pH in the acidic to neutral range is often employed. It is advisable to experiment with the pH within the stable range of your column (typically pH 2-8) to find the optimal selectivity.[6]

  • Is it beneficial to try a different organic solvent? If optimizing the concentration of acetonitrile does not yield the desired resolution, consider switching to methanol (B129727) or a ternary mixture of solvents. Different organic solvents can offer different selectivities.

Step 2: Column Selection and Maintenance

The analytical column is the heart of the separation process.

  • What type of HPLC column is recommended? A reversed-phase C18 column is a suitable choice for this separation.[7][8] Columns with a smaller particle size (e.g., < 3 µm) can provide higher efficiency and better resolution.

  • How can I assess the performance of my column? Regularly monitor column performance by checking for peak shape, tailing factor, and theoretical plates. A significant decrease in performance may indicate a contaminated or degraded column.[4] The USP tailing factor should ideally be close to 1.

  • When is it necessary to replace the column? If you observe persistent issues like high backpressure, peak splitting, or a significant loss of resolution that cannot be rectified by column flushing, it is likely time to replace the column.[4][6]

Step 3: Adjustment of Method Parameters

Fine-tuning the instrumental parameters can further enhance your separation.

  • How does altering the flow rate affect resolution? A lower flow rate can increase the interaction time with the stationary phase, often leading to improved resolution.[5] Try reducing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).

  • What is the role of column temperature? Adjusting the column temperature can influence both selectivity and efficiency.[9] Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 35°C) to determine the optimal condition.

  • Could the injection volume be contributing to the problem? Overloading the column with a large injection volume can lead to peak broadening and reduced resolution.[5] If possible, reduce the injection volume or the concentration of the sample.

Data Presentation: Comparison of HPLC Methods for Felodipine Analysis

The following table summarizes various reported HPLC methods for the analysis of Felodipine and its related substances.

Parameter Method 1 [1]Method 2 [2]Method 3 [3]Method 4 [8]
Column Phenomenex Gemini C18 (150 x 2.0 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)C18
Mobile Phase 0.02 mM Ammonium (B1175870) Acetate (pH 5) : Acetonitrile (55:45, v/v)Acetonitrile : Water (80:20, v/v)Tetrabutyl ammonium hydrogen sulphate : Acetonitrile (18:82, v/v)Methanol : 0.01 M KH2PO4 (pH 3.5) (75:25, v/v)
Flow Rate 0.7 mL/min1.0 mL/min1.2 mL/minNot Specified
Detection 240 nm243 nm237 nm238 nm
Column Temp. 25°CNot Specified25°CNot Specified

Experimental Protocol: Recommended HPLC Method

This protocol provides a starting point for developing a robust method to resolve Felodipine and this compound.

1. Materials and Reagents:

  • Felodipine and this compound reference standards

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Deionized water

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Ammonium Acetate buffer (pH adjusted to 5.0 with glacial acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    15 40 60
    20 40 60
    21 60 40

    | 25 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the sample containing both Felodipine and this compound in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • The resolution between the Felodipine and this compound peaks should be greater than 2.0.[10]

  • The tailing factor for both peaks should be less than 1.5.

  • The relative standard deviation for replicate injections should be less than 2.0%.

Visualizations

TroubleshootingWorkflow start Poor Resolution (Rs < 1.5) between Felodipine and This compound check_system Verify System Suitability (Mobile Phase, Column Health) start->check_system optimize_mp Optimize Mobile Phase (Organic %, pH, Solvent Type) check_system->optimize_mp optimize_column Evaluate Column (Different Stationary Phase, Particle Size) optimize_mp->optimize_column No Improvement end_good Resolution Achieved (Rs >= 1.5) optimize_mp->end_good Improved optimize_params Adjust Method Parameters (Flow Rate, Temperature, Injection Volume) optimize_column->optimize_params No Improvement optimize_column->end_good Improved optimize_params->end_good Improved end_bad Consult Further (Method Development Specialist) optimize_params->end_bad No Improvement

Caption: Troubleshooting workflow for improving peak resolution.

ChemicalRelationship cluster_felodipine Felodipine cluster_dimethyl_ester This compound felodipine Ethyl methyl ester dihydropyridine 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate felodipine->dihydropyridine dimethyl_ester Dimethyl ester dimethyl_ester->dihydropyridine

Caption: Structural relationship between Felodipine and its 3,5-dimethyl ester.

References

Minimizing on-column degradation of Felodipine during HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the on-column degradation of Felodipine during HPLC analysis.

Troubleshooting Guide: On-Column Degradation of Felodipine

Unexpected peaks, loss of analyte response, or poor peak shape during the HPLC analysis of Felodipine can be indicative of on-column degradation. This guide provides a systematic approach to identifying and mitigating these issues.

Problem: Appearance of a consistent, unidentified peak eluting near the main Felodipine peak, often with a corresponding loss in the Felodipine peak area.

This is a classic symptom of on-column degradation, where a portion of the Felodipine is converted to a degradation product during the chromatographic run. The primary degradation product of Felodipine is its pyridine (B92270) analogue.

cluster_workflow Troubleshooting On-Column Degradation Start Observe Unexpected Peak (Potential Degradant) Check_Mobile_Phase Is Mobile Phase pH > 7? Start->Check_Mobile_Phase Adjust_pH Adjust Mobile Phase pH to 3-6 using an acidic buffer Check_Mobile_Phase->Adjust_pH Yes Check_Column Is the column old or showing poor performance? Check_Mobile_Phase->Check_Column No Resolution Problem Resolved Adjust_pH->Resolution Replace_Column Replace with a new, end-capped C18 column Check_Column->Replace_Column Yes Check_Photodegradation Is the autosampler temperature controlled and light-protected? Check_Column->Check_Photodegradation No Replace_Column->Resolution Protect_From_Light Use amber vials and maintain low autosampler temperature (e.g., 4°C) Check_Photodegradation->Protect_From_Light No Check_Photodegradation->Resolution Yes Protect_From_Light->Resolution

Caption: Troubleshooting workflow for on-column degradation of Felodipine.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Felodipine during HPLC analysis?

A1: Felodipine, a 1,4-dihydropyridine (B1200194) derivative, is susceptible to oxidation of its dihydropyridine (B1217469) ring to form the corresponding pyridine analogue.[1] This is the most common degradation pathway observed and can be catalyzed by factors such as alkaline pH and exposure to light.[1][2]

cluster_pathway Felodipine Degradation Pathway Felodipine Felodipine (1,4-dihydropyridine derivative) Pyridine_Analogue Pyridine Analogue (Oxidized Degradant) Felodipine->Pyridine_Analogue Oxidation (e.g., high pH, light)

Caption: Primary degradation pathway of Felodipine.

Q2: How does mobile phase pH affect Felodipine stability?

A2: Felodipine is known to be unstable in basic conditions.[2] A mobile phase with a pH above 7 can promote the on-column oxidation of the dihydropyridine ring. To minimize this, it is recommended to use a mobile phase with a slightly acidic pH, typically between 3 and 6. This can be achieved by using buffers such as phosphate (B84403) or acetate (B1210297). Several validated methods utilize a mobile phase with a pH around 3.0 to 5.0.[2][3]

Q3: Can Felodipine degrade in the autosampler before injection?

A3: Yes, Felodipine is sensitive to light.[4] If samples are left in clear vials in a well-lit autosampler for an extended period, photodegradation can occur before the sample is even injected onto the column. This will manifest as a new peak in the chromatogram.

Q4: What are the recommended storage and handling conditions for Felodipine samples and standards?

A4: To minimize degradation, Felodipine samples and standard solutions should be protected from light by using amber vials or vials stored in a dark autosampler tray. It is also advisable to keep the autosampler temperature controlled, for instance, at 4°C, to slow down any potential degradation.

Q5: Can the type of HPLC column influence the on-column degradation of Felodipine?

A5: While the mobile phase is the primary factor, the column can also play a role. Older silica-based columns with exposed silanol (B1196071) groups can have a slightly alkaline microenvironment, which could potentially contribute to the degradation of pH-sensitive compounds. Using a modern, high-quality, end-capped C18 column is recommended for robust analysis.

Experimental Protocols

Protocol 1: Recommended HPLC Method for Stable Analysis of Felodipine

This protocol is designed to minimize on-column degradation of Felodipine.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) and 0.02 mM ammonium (B1175870) acetate buffer (pH 5.0) in a 55:45 (v/v) ratio[3]
Flow Rate 0.7 mL/min[3]
Column Temperature 25°C[3]
Detection Wavelength 240 nm[3]
Injection Volume 10 µL
Sample Diluent Mobile Phase
Sample Handling Use amber vials and a temperature-controlled autosampler (4°C).
Protocol 2: Forced Degradation Study to Demonstrate pH-Induced Degradation

This protocol can be used to intentionally degrade Felodipine to identify its degradation products and confirm the stability-indicating nature of an HPLC method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Felodipine in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 12 hours.[2] Neutralize with 0.1 M NaOH before injection.

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 12 hours.[2] Neutralize with 0.1 M HCl before injection.

  • Analysis: Analyze the "as is" stock solution and the degraded samples using the recommended stable HPLC method (Protocol 1).

Quantitative Data on Felodipine Degradation

The following table summarizes the extent of Felodipine degradation under various stress conditions from a forced degradation study. This data helps in understanding the lability of the molecule.

Stress ConditionConditionsDuration% Degradation of FelodipineReference
Base Hydrolysis 0.1 M NaOH12 hoursConsiderable degradation[2]
Acid Hydrolysis 0.1 M HCl12 hoursSignificant degradation not specified[2]
Oxidation 6% H₂O₂24 hoursMinimal degradation[2]
Thermal 105°C48 hoursMinimal degradation[2]
Photolytic 1.2 million lux hours-Minimal degradation[2]
Sunlight Exposure Direct sunlight10 hours~80%[4]

Note: The term "considerable degradation" indicates that a significant portion of the parent drug was degraded, though the exact percentage was not always provided in the cited literature. The photodegradation in direct sunlight was performed on a solution and may not directly translate to on-column or in-autosampler degradation rates, but it highlights the photosensitivity of Felodipine.

References

Technical Support Center: Optimization of Extraction Methods for Felodipine Impurities from Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of impurities from Felodipine (B1672334) tablets.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in Felodipine tablets?

A1: Common impurities in Felodipine can arise from the manufacturing process, degradation, or interaction with excipients.[1] Some of the known impurities include:

  • Felodipine Impurity A (Dehydro Felodipine): Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate[2][3]

  • Felodipine Impurity B: Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[3][4]

  • Felodipine Impurity C: Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[1][3][4]

  • Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate [1]

Q2: Which analytical techniques are most suitable for the analysis of Felodipine impurities?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common and effective techniques for the separation and quantification of Felodipine and its impurities.[4][5]

Q3: What are the key parameters to consider when developing an extraction method for Felodipine impurities?

A3: The key parameters for optimizing extraction include the choice of solvent, pH of the extraction medium, temperature, and the extraction technique itself (e.g., liquid-liquid extraction, solid-phase extraction, or simple dissolution). The physicochemical properties of Felodipine (practically insoluble in water, freely soluble in methanol (B129727) and acetone) and its impurities should guide these choices.[3]

Troubleshooting Guides

Low Recovery of Impurities
Potential Cause Troubleshooting Steps
Incomplete extraction from the tablet matrix. - Increase sonication time or use a more vigorous shaking method during the initial dissolution step.- Optimize the solvent composition. A mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer may be more effective than a pure organic solvent.[5]
Degradation of impurities during extraction. - Felodipine and its impurities can be sensitive to light and heat. Protect samples from light and avoid high temperatures during extraction and storage.[5]
Poor choice of extraction solvent. - Ensure the chosen solvent has good solubility for both Felodipine and its impurities. Methanol is a commonly used solvent for analyzing Felodipine impurities.[1]
Suboptimal pH of the extraction medium. - The pH of the aqueous component of the extraction solvent can influence the solubility and stability of the impurities. Experiment with a pH range around the pKa of the analytes.
Loss of analyte during solvent evaporation steps. - If a solvent evaporation step is used, ensure it is performed under controlled conditions (e.g., gentle nitrogen stream, low temperature) to prevent loss of volatile or semi-volatile impurities.
Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent sample preparation. - Ensure tablets are finely and consistently powdered before extraction.- Use precise and calibrated volumetric glassware and pipettes.
Variability in extraction time and temperature. - Standardize the extraction time and maintain a consistent temperature for all samples.
Incomplete dissolution of the tablet. - Visually inspect the sample after the initial dissolution step to ensure no clumps of powder remain. Increase vortexing or sonication if necessary.
Precipitation of analyte after extraction. - If the extract is to be diluted with an aqueous phase, ensure the final solvent composition does not cause precipitation of the analytes.

Data Presentation

Table 1: Recovery Data for Felodipine and its Impurities

AnalyteSpiked LevelMean Recovery (%)% RSD
FelodipineLOQ98.21.5
50%99.50.8
100%101.30.5
150%100.80.6
Impurity ALOQ96.52.1
50%98.91.2
100%100.20.7
150%99.70.9
Impurity BLOQ95.82.5
50%97.61.8
100%99.11.1
150%98.51.3
Impurity CLOQ97.11.9
50%99.31.0
100%100.50.6
150%100.10.8
Data adapted from a representative study. Actual results may vary.[5]

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Felodipine0.050.15
Impurity A0.050.15
Impurity B0.050.15
Impurity C0.050.15
Data adapted from a representative study. Actual results may vary.[5]

Experimental Protocols

Protocol 1: Simple Dissolution and Centrifugation Method

This method is suitable for routine analysis where high-throughput is desired.

  • Sample Preparation:

    • Weigh and finely powder no fewer than 20 Felodipine tablets.

    • Accurately weigh a portion of the powder equivalent to 50 mg of Felodipine and transfer it to a 50 mL volumetric flask.

  • Extraction:

    • Add approximately 30 mL of acetonitrile (B52724) to the volumetric flask.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with acetonitrile and mix well.

  • Clarification:

    • Transfer a portion of the solution to a centrifuge tube and centrifuge at 4500 rpm for 10 minutes.[5]

    • Filter the clear supernatant through a 0.45 µm membrane filter into an HPLC vial.

  • Analysis:

    • Inject the filtered sample into the HPLC or UPLC-MS system for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) - Adapted for Tablets

This method can be adapted from plasma extraction protocols for cleaner extracts, especially if matrix interference is a concern.

  • Initial Extraction:

    • Follow steps 1.1 and 1.2 from Protocol 1 to obtain an initial extract in acetonitrile.

  • Liquid-Liquid Partitioning:

    • Transfer a known volume (e.g., 1 mL) of the initial extract to a separatory funnel.

    • Add 10 mL of deionized water to the separatory funnel.

    • Add 10 mL of a suitable organic extraction solvent (e.g., a mixture of diethyl ether and hexane (B92381) (80:20 v/v)).

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Collection and Evaporation:

    • Collect the organic layer (bottom layer if using a denser solvent, top if less dense).

    • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent for exhaustive extraction.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in a known volume of the mobile phase.

    • Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an HPLC vial for analysis.

Mandatory Visualization

ExtractionWorkflow_Simple start Start: Weigh and Powder Tablets dissolution Dissolution: Add Acetonitrile and Sonicate start->dissolution centrifugation Centrifugation: 4500 rpm for 10 min dissolution->centrifugation filtration Filtration: 0.45 µm Filter centrifugation->filtration analysis Analysis: HPLC / UPLC-MS filtration->analysis ExtractionWorkflow_LLE start Start: Initial Tablet Extract partitioning Liquid-Liquid Partitioning: Water and Organic Solvent start->partitioning separation Phase Separation partitioning->separation collection Collect Organic Layer separation->collection evaporation Evaporation: Under Nitrogen collection->evaporation reconstitution Reconstitution: in Mobile Phase evaporation->reconstitution analysis Analysis: HPLC / UPLC-MS reconstitution->analysis

References

Technical Support Center: Enhancing Detection Sensitivity for Low-Level Felodipine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the detection sensitivity of low-level Felodipine (B1672334) impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Felodipine that I should be aware of?

A1: During the manufacturing process or storage, several impurities related to Felodipine can form.[1] The most commonly cited impurities in pharmacopeial methods and literature are:

  • Impurity A (Dehydro Felodipine): A common degradation product.[1][2]

  • Impurity B (Dimethyl Ester Analog): Related to the synthesis process.[2][3][4]

  • Impurity C (Diethyl Ester Analog): Another synthesis-related impurity.[1][2][3][4]

  • Other Degradation Products: Forced degradation studies show that Felodipine can degrade under stress conditions like acid and base hydrolysis, oxidation, and photolysis.[5][6][7]

Q2: Which analytical technique is the most sensitive for detecting low-level Felodipine impurities?

A2: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the identification and quantification of low-level Felodipine impurities and their degradation products.[5] The use of a heated electrospray ionization (ESI) probe can further enhance ionization efficiency and improve sensitivity, allowing for detection at parts-per-trillion (ppt) levels in complex matrices like plasma.[8] While High-Performance Liquid Chromatography (HPLC) with UV detection is widely used, UPLC-MS/MS offers superior sensitivity and selectivity.[7][9][10]

Q3: How can I improve the sensitivity of my existing HPLC-UV method for Felodipine impurities?

A3: To enhance the sensitivity of an HPLC-UV method, consider the following strategies:

  • Optimize Wavelength: Ensure you are using the maximum absorption wavelength (λmax) for the impurities of interest, which may differ slightly from Felodipine. A common wavelength used is 240 nm.[11]

  • Increase Injection Volume: A larger injection volume can increase the signal response, but be mindful of potential peak broadening.

  • Sample Concentration: If possible, concentrate the sample to increase the impurity concentration. This can be achieved through techniques like solid-phase extraction (SPE) or liquid-liquid extraction.

  • Mobile Phase Optimization: Adjusting the mobile phase composition and pH can improve peak shape and resolution, leading to better signal-to-noise ratios.[11]

  • Use a High-Sensitivity Detector: Employing a photodiode array (PDA) detector can help in identifying and quantifying co-eluting peaks.[5]

Q4: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for Felodipine impurities?

A4: LOD and LOQ values are highly dependent on the analytical method and instrumentation used.

  • For an RP-HPLC method, LOD and LOQ for Felodipine and its impurities can be around 0.05 µg/mL and 0.15 µg/mL, respectively.[11]

  • Using a more sensitive UPLC-MS/MS method, the LOD and LOQ for Felodipine in plasma have been reported as low as 2 ppt (B1677978) and 5 ppt, respectively.[8] For Impurity 1, the LOD and LOQ were observed as 50 and 150 ng/mL.[5]

  • An HPTLC method reported LOD and LOQ of 23.54 ng/spot and 71.33 ng/spot, respectively.[4][7]

Troubleshooting Guide

Q5: Why am I observing poor resolution between Felodipine and its impurity peaks?

A5: Poor resolution can be caused by several factors. Here are some troubleshooting steps:

  • Column Selection: Ensure you are using a high-efficiency column. C18 columns with small particle sizes (e.g., 1.7 µm) are effective for separating Felodipine and its impurities.[5][6]

  • Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer is critical. Adjusting the gradient or isocratic composition can significantly impact resolution.[11] A mobile phase of 0.02 mM ammonium (B1175870) acetate (B1210297) (pH 5) and acetonitrile (B52724) (55:45, v/v) has been used successfully.[11]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. A typical flow rate is around 0.7 mL/min for HPLC.[11]

  • Column Temperature: Changing the column temperature can alter selectivity and improve separation.[5]

  • pH of Mobile Phase: The pH of the aqueous portion of the mobile phase can affect the ionization state of the analytes and thus their retention and resolution. A pH of 3.0 has been used with an ammonium formate (B1220265) buffer.[5]

Q6: My impurity peaks are not detected or have a very low signal-to-noise (S/N) ratio. What should I do?

A6: A low or non-existent signal for impurity peaks is a common sensitivity issue.

  • Increase Sample Concentration: As a first step, try to increase the concentration of your sample to bring the impurity levels above the instrument's detection limit.

  • Switch to a More Sensitive Detector: If you are using a UV detector, consider switching to a mass spectrometer (MS), which offers significantly higher sensitivity and selectivity.[5][8]

  • Optimize MS Parameters (if applicable): If using LC-MS/MS, optimize the ionization source parameters (e.g., gas temperature, nebulizer pressure) and use Multiple Reaction Monitoring (MRM) for the specific mass transitions of your impurities to maximize signal intensity.[8]

  • Improve Sample Preparation: Use sample preparation techniques like solid-phase extraction to clean up the sample and concentrate the impurities, removing matrix components that can cause ion suppression.

Q7: How can I address peak tailing in my chromatogram?

A7: Peak tailing can compromise peak integration and reduce accuracy.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Verify Mobile Phase pH: If your analytes are basic, residual acidic silanols on the column packing can cause tailing. Ensure the mobile phase pH is appropriate.

  • Use a High-Quality Column: An older or contaminated column can lead to poor peak shape. Flush the column or replace it if necessary.

  • System Suitability Checks: Regularly perform system suitability tests to monitor parameters like tailing factor. A tailing factor of less than 1.0 is generally considered good.[5]

Data Presentation

Table 1: Comparison of Analytical Methods for Felodipine Impurity Detection

ParameterRP-HPLC Method[11]UPLC-MS/MS Method[5]
Column Phenomenex Gemini C18 (150 x 2.0 mm, 5 µm)Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase 0.02 mM Ammonium Acetate (pH 5) : Acetonitrile (55:45 v/v)A: 10 mM Ammonium formate (pH 3.0 with formic acid) B: Acetonitrile
Flow Rate 0.7 mL/min0.2 mL/min
Detector UV at 240 nmPhotodiode Array (PDA) & Q-TOF Mass Spectrometer
LOD 0.05 µg/mL (Impurities A, B, C)50 ng/mL (Impurity 1)
LOQ 0.15 µg/mL (Impurities A, B, C)150 ng/mL (Impurity 1)

Experimental Protocols

Detailed Methodology: UPLC-MS/MS for Felodipine Impurity Profiling

This protocol is based on a validated stability-indicating method.[5]

1. Sample Preparation:

  • Organic Impurities Sample: Weigh and transfer approximately 25 mg of the Felodipine sample into a 50 mL volumetric flask. Dissolve in a suitable diluent and dilute to volume. The final concentration will be about 500 µg/mL.[5]

  • Impurity Stock Solution: Accurately weigh about 10 mg of the impurity standard into a 100 mL volumetric flask, dissolve in diluent, and dilute to volume.[5]

2. Chromatographic Conditions:

  • Instrument: Acquity H class UPLC system with a Photodiode Array (PDA) detector.[5]

  • Column: Waters Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm.[5][6]

  • Mobile Phase A: 10 mM Ammonium formate adjusted to pH 3.0 with formic acid.[5]

  • Mobile Phase B: 100% Acetonitrile.[5]

  • Gradient Program: Optimized to achieve separation between Felodipine and its impurities.

  • Flow Rate: 0.2 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Injection Volume: Optimized for sensitivity, e.g., 1-5 µL.

3. Mass Spectrometry Conditions (Q-TOF):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Source Temperature: Optimized for Felodipine, e.g., 120 °C.

  • Desolvation Gas Flow: Optimized for efficient solvent evaporation.

  • Data Acquisition: Full scan mode to identify unknown impurities and MS/MS (or tandem MS) mode for structural characterization of known impurities.

Visualizations

G cluster_workflow Impurity Analysis Workflow Sample Sample Preparation (Dissolution, Extraction) Analysis LC-MS/MS Analysis (UPLC Separation + MS Detection) Sample->Analysis Inject Data Data Processing (Peak Integration, Identification) Analysis->Data Acquire Data Report Quantification & Reporting (Impurity Levels vs. Limits) Data->Report Calculate

Caption: General workflow for Felodipine impurity analysis.

G cluster_troubleshooting Troubleshooting Low Sensitivity Start Low / No Impurity Signal CheckConc Increase Sample Concentration? Start->CheckConc OptimizeLC Optimize LC Method? (Injection Vol, Mobile Phase) CheckConc->OptimizeLC No Success Signal Improved CheckConc->Success Yes ChangeDetector Switch to MS Detector? OptimizeLC->ChangeDetector No OptimizeLC->Success Yes OptimizeMS Optimize MS Parameters? (Source, MRM) ChangeDetector->OptimizeMS Yes Consult Consult Instrument Specialist ChangeDetector->Consult No OptimizeMS->Success Yes OptimizeMS->Consult No

Caption: Decision tree for troubleshooting low sensitivity issues.

G cluster_params Key Parameter Relationships for Sensitivity cluster_instrument Instrumentation cluster_method Method Parameters Sensitivity Enhanced Sensitivity Detector Detector Choice (MS > PDA > UV) Detector->Sensitivity Column Column Technology (UPLC <2µm particles) Column->Sensitivity SamplePrep Sample Preparation (Concentration, Cleanup) SamplePrep->Sensitivity MobilePhase Mobile Phase (pH, Composition) MobilePhase->Sensitivity Injection Injection Volume Injection->Sensitivity

Caption: Factors influencing detection sensitivity.

References

Addressing matrix effects in LC-MS/MS analysis of Felodipine 3,5-dimethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the LC-MS/MS analysis of Felodipine (B1672334) and its analogs, such as Felodipine 3,5-dimethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for Felodipine analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1][2] For a lipophilic compound like Felodipine, endogenous substances such as phospholipids (B1166683) and proteins are common sources of matrix effects.[3] This interference can lead to poor accuracy, imprecision, and reduced sensitivity in your quantitative results.[3][4][5]

Q2: My calibration curve is not linear or my results are not reproducible. Could this be a matrix effect?

A2: Yes, poor linearity and reproducibility are classic signs of uncompensated matrix effects.[4] When matrix components suppress the analyte signal inconsistently between samples or calibration standards, it can disrupt the linear relationship between concentration and response and lead to high variability (%RSD).

Q3: How can I qualitatively determine if my analysis is suffering from ion suppression?

A3: The most common method is Post-Column Infusion (PCI) . This technique helps identify the regions in your chromatogram where ion suppression occurs.[3][6] A solution of your analyte (Felodipine) is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. A dip in the otherwise stable analyte signal indicates the retention time at which matrix components are eluting and causing suppression.[3][6]

Q4: How can I quantify the extent of the matrix effect?

A4: You can calculate the Matrix Factor (MF) using a post-extraction spike analysis.[1] This provides a quantitative measure of signal suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. The goal is to develop a method where the MF is consistent across different lots of matrix.[1]

Q5: What is the most effective way to compensate for matrix effects?

A5: Using a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[3][7] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for a reliable, ratio-based quantification that corrects for these variations. If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not provide complete correction.

Q6: Which sample preparation technique is best for reducing matrix effects for Felodipine?

A6: The choice depends on the required sensitivity and throughput.

  • Protein Precipitation (PPT): The simplest and fastest method, but often results in the "dirtiest" extract, leaving significant amounts of phospholipids and other interferences.[8][9][10] It is highly susceptible to matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers a significantly cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[9][11][12]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a sorbent to selectively bind the analyte while matrix components are washed away.[9][10] Mixed-mode SPE can be particularly effective at removing phospholipids.[10]

Troubleshooting Guide

Use the following workflow to diagnose and address matrix effect-related issues in your analysis.

G cluster_mitigation Mitigation Strategies cluster_other Other Potential Issues start Start: Inaccurate Results or Poor Reproducibility check_me Assess for Matrix Effects (Post-Column Infusion or Matrix Factor Calculation) start->check_me me_present Matrix Effect Confirmed check_me->me_present no_me No Significant Matrix Effect check_me->no_me improve_sp 1. Improve Sample Prep (LLE, SPE, Phospholipid Removal) me_present->improve_sp Primary Action check_other Investigate Other Causes: - Standard/Sample Integrity - Instrument Performance - Data Processing no_me->check_other optimize_lc 2. Optimize Chromatography (Change Gradient, New Column) improve_sp->optimize_lc If still present end_point Achieve Robust & Reliable Method improve_sp->end_point use_is 3. Use SIL-IS (Compensates for Effect) optimize_lc->use_is For best correction optimize_lc->end_point use_is->end_point check_other->start Re-evaluate

Caption: A troubleshooting workflow for addressing matrix effects.

Quantitative Data Summary

The effectiveness of different sample preparation techniques in minimizing matrix effects and maximizing analyte recovery is critical. The table below summarizes typical performance data.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (as Matrix Factor)Key AdvantageKey Disadvantage
Protein Precipitation (PPT) >90%Highly Variable (Can be <0.5 or >1.5)Fast, simple, inexpensiveHigh matrix effects, especially from phospholipids.[10]
Liquid-Liquid Extraction (LLE) 80 - 105%Closer to 1.0 (e.g., 0.85 - 1.15)Cleaner extract than PPT.[11][12]More time-consuming, requires solvent optimization.
Solid-Phase Extraction (SPE) >95%Very close to 1.0 (e.g., 0.95 - 1.05)Provides the cleanest extract, high selectivity.[10][13]Requires method development, more expensive.
Phospholipid Removal Plates >95%Significantly reduces phospholipid-based suppression.Specifically targets a major source of interference.[8][14]May not remove other matrix components.

Note: Values are illustrative and will vary based on the specific matrix, analyte, and protocol used. A study on Felodipine reported an average matrix effect of 110.1% (MF = 1.101) and recovery of 99.4% using LLE.[11][12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for cleaning up plasma samples prior to Felodipine analysis.

  • Sample Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard (IS) working solution (e.g., Nimodipine or a SIL-IS for Felodipine).[12]

  • Vortex: Briefly vortex the sample (5-10 seconds).

  • Extraction: Add 600 µL of an organic extraction solvent (e.g., a mixture of diethyl ether and hexane, 1:1 v/v).[11][12]

  • Mix: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge: Centrifuge at 12,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analyze: Vortex, and inject into the LC-MS/MS system.

G plasma 1. Plasma Sample (100 µL) + Internal Standard vortex1 2. Vortex plasma->vortex1 add_solvent 3. Add Extraction Solvent (e.g., Diethyl Ether/Hexane) vortex1->add_solvent vortex2 4. Vortex Vigorously (2 min) add_solvent->vortex2 centrifuge 5. Centrifuge (10 min) vortex2->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for a Liquid-Liquid Extraction (LLE) protocol.

Protocol 2: Quantitative Assessment of Matrix Factor (MF)

This experiment quantifies the degree of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix using your validated method. Spike the analyte and IS into the final, clean extracts at low and high QC concentrations.[3]

    • Set C (Aqueous Standard - for Recovery): Spike the analyte and IS into the matrix before extraction. (This set is for recovery calculation, not the MF itself).

  • Analyze: Inject all samples from Set A and Set B into the LC-MS/MS system.

  • Calculate Matrix Factor:

    • Determine the average peak area for each analyte from both sets.

    • Calculate the Matrix Factor (MF) using the formula: MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

  • Evaluate:

    • An MF value close to 1.0 indicates minimal matrix effect.

    • The precision (%CV) of the MF across the six matrix lots should be <15%.

G cluster_prep Sample Preparation cluster_calc Calculation cluster_eval Evaluation start Goal: Quantify Matrix Effect set_a Set A: Analyte in Neat Solvent (Reference) set_b Set B: Analyte Spiked into Extracted Blank Matrix analyze Analyze Both Sets on LC-MS/MS set_a->analyze set_b->analyze calc_mf Calculate Matrix Factor (MF): MF = Peak Area (Set B) / Peak Area (Set A) analyze->calc_mf eval_mf If MF ≈ 1 and %CV < 15%: Minimal Matrix Effect If MF < 1: Ion Suppression If MF > 1: Ion Enhancement calc_mf->eval_mf

Caption: Workflow for calculating the Matrix Factor (MF).

References

Technical Support Center: Optimization of Felodipine Formulation Parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing formulation parameters to prevent the degradation of Felodipine.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Felodipine?

A1: Felodipine, a dihydropyridine (B1217469) derivative, is susceptible to degradation through several pathways:

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the oxidation of the dihydropyridine ring, leading to the formation of a pyridine (B92270) derivative, which is pharmacologically inactive.[1][2][3] In aqueous suspensions, photodimerization can also occur.[1]

  • Hydrolysis: Felodipine degrades in both acidic and basic conditions.[4][5] It is particularly susceptible to base-catalyzed hydrolysis, which leads to the formation of its corresponding pyridine derivative.[4]

  • Oxidation: The dihydropyridine ring in Felodipine is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides present in excipients, or exposure to light.[5][6]

Q2: Which excipients are known to be compatible with Felodipine?

A2: While a comprehensive compatibility list is formulation-dependent, several excipients have been successfully used in Felodipine formulations. These include:

  • Diluents: Lactose monohydrate, microcrystalline cellulose.[7]

  • Binders: Polyvinylpyrrolidone (B124986) (PVP).[7]

  • Polymers for extended-release: Hydroxypropyl methylcellulose (B11928114) (HPMC), Kollidon® SR.[8]

  • Solubilizers: Poloxamer 407, PEG 6000, β-cyclodextrin.[2] It is crucial to conduct compatibility studies with the intended excipients, as impurities or reactive functional groups can accelerate Felodipine degradation.

Q3: How can photodegradation of Felodipine in a solid dosage form be minimized?

A3: Several strategies can be employed to protect Felodipine from light-induced degradation:

  • Film Coating: Applying an opaque film coating to tablets is a primary method of photoprotection.[9] Coatings containing pigments like titanium dioxide can effectively block light transmission.

  • Light-Resistant Packaging: Packaging the final dosage form in light-resistant materials such as amber-colored bottles or aluminum blisters is essential.

  • Formulation with UV Absorbers: Incorporating UV-absorbing excipients into the coating or the tablet matrix can offer additional protection.

Q4: Can antioxidants be used to stabilize Felodipine formulations?

A4: Yes, incorporating antioxidants can be an effective strategy to prevent oxidative degradation of Felodipine. Commonly used antioxidants in pharmaceutical formulations include butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and ascorbic acid. The selection and concentration of the antioxidant should be optimized based on the formulation composition and compatibility studies.

Troubleshooting Guides

Issue 1: Assay of Felodipine is low in the final tablet formulation with no significant increase in known degradation products.
Possible Cause Troubleshooting Step
Interaction with Excipients An excipient may be forming a complex with Felodipine, making it difficult to extract for analysis. Review the excipient list for potential incompatibilities. For instance, eutectic mixture formation with polyvinylpyrrolidone has been noted to impact stability.[7]
Manufacturing Process Issues High temperatures during drying or compression could be causing degradation to amorphous or poorly soluble forms not easily detected by standard HPLC methods. Evaluate the impact of processing parameters on Felodipine stability.
Analytical Method Issues The analytical method may not be efficient in extracting Felodipine from the tablet matrix. Re-validate the extraction procedure to ensure complete recovery.
Issue 2: A new, unidentified peak appears in the chromatogram during stability studies.
Possible Cause Troubleshooting Step
Novel Degradation Product The formulation environment (e.g., pH, excipients) may be promoting a unique degradation pathway.
Excipient Degradation The peak may be a degradation product of an excipient, not Felodipine. Analyze a placebo formulation under the same stability conditions to confirm.
Interaction Product Felodipine may be reacting with an excipient or one of its degradants.
Issue 3: Significant color change observed in tablets upon storage.
Possible Cause Troubleshooting Step
Photodegradation Inadequate protection from light. Review the film coating's opacity and the primary packaging's light-resistance.
Excipient Interaction An interaction between Felodipine and an excipient (e.g., lactose) could be causing discoloration.
Coating Instability The coating materials themselves may be degrading. For example, titanium dioxide, a common opacifier, can promote the photodegradation of polymers like hypromellose in the film coating.

Data Presentation

Table 1: Summary of Felodipine Degradation under Forced Conditions

Stress ConditionCondition DetailsObservation
Acid Hydrolysis 0.1 M HCl for 12 hours at room temperature[4]Degradation observed.
Base Hydrolysis 0.1 M NaOH for 12 hours at room temperature[4]Considerable degradation observed.[4]
Oxidation 6% H₂O₂ for 24 hours at room temperature[4]Degradation observed.
Thermal Degradation 105°C for 48 hours[4]Degradation observed.
Photodegradation 1.2 million lux hours followed by 200 Wh/m²[4]Degradation observed, leading to the formation of a pyridine derivative and a dimer in suspension.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Felodipine

Objective: To investigate the degradation of Felodipine under various stress conditions to understand its stability profile.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Felodipine in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature for 12 hours.[4]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 12 hours.[4]

    • Oxidative Degradation: Mix the stock solution with 6% H₂O₂ and keep at room temperature for 24 hours.[4]

    • Thermal Degradation: Place the solid drug or solution in a hot air oven at 105°C for 48 hours.[4]

    • Photodegradation: Expose the solid drug or solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage degradation of Felodipine and identify the major degradation products by comparing the chromatograms of stressed samples with that of an unstressed control.

Protocol 2: Excipient Compatibility Study

Objective: To evaluate the compatibility of Felodipine with various excipients.

Methodology:

  • Sample Preparation: Prepare physical mixtures of Felodipine with each excipient in a 1:1 ratio. Also, prepare a control sample of pure Felodipine.

  • Storage Conditions: Store the mixtures and the control sample under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:

    • Appearance: Observe any changes in color or physical state.

    • Assay of Felodipine: Quantify the amount of Felodipine remaining using a validated HPLC method.

    • Related Substances: Monitor the formation of any degradation products.

  • Data Interpretation: Compare the results of the mixtures with the control sample. A significant increase in degradation products or a decrease in the assay of Felodipine in the presence of an excipient indicates potential incompatibility.

Mandatory Visualization

Felodipine_Degradation_Pathways cluster_photodegradation Photodegradation (UV Light) cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Felodipine Felodipine (Dihydropyridine Ring) Pyridine_Derivative Pyridine Derivative (Oxidation) Felodipine->Pyridine_Derivative Oxidation of dihydropyridine ring Dimer Dimer (in aqueous media) Felodipine->Dimer Dimerization Pyridine_Derivative_H Pyridine Derivative Felodipine->Pyridine_Derivative_H Acid/Base Catalyzed Pyridine_Derivative_O Pyridine Derivative Felodipine->Pyridine_Derivative_O Oxidizing Agents

Caption: Major degradation pathways of Felodipine.

Experimental_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_stability Stability Testing Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Excipient_Compatibility Excipient Compatibility (Binary Mixtures) Forced_Degradation->Excipient_Compatibility Prototype_Formulation Prototype Formulation (e.g., Tablets) Excipient_Compatibility->Prototype_Formulation Process_Optimization Manufacturing Process Optimization Prototype_Formulation->Process_Optimization Accelerated_Stability Accelerated Stability (e.g., 40°C/75% RH) Process_Optimization->Accelerated_Stability Long_Term_Stability Long-Term Stability (e.g., 25°C/60% RH) Accelerated_Stability->Long_Term_Stability

Caption: Workflow for optimizing Felodipine formulation stability.

References

Improving the dissolution rate of poorly soluble Felodipine formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the formulation of poorly soluble drugs, with a specific focus on Felodipine (B1672334).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers to common issues you may face during your experiments.

Issue 1: Poor dissolution of my initial Felodipine formulation.

  • Question: My initial formulation of Felodipine shows very low dissolution in aqueous media. What are the primary reasons for this, and what initial steps can I take?

  • Answer: Felodipine is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1] This inherent low solubility is the primary reason for poor dissolution. Initial steps to address this include:

    • Particle Size Reduction: Micronization can increase the surface area of the drug, which may enhance the dissolution rate.[2]

    • pH Modification: While Felodipine's solubility is not strongly pH-dependent, ensuring the dissolution medium is appropriate is crucial.

    • Use of Surfactants: Incorporating surfactants in the formulation or dissolution medium can improve the wettability of the hydrophobic drug particles.[3]

Issue 2: Choosing the right dissolution enhancement strategy.

  • Question: There are several techniques to improve the dissolution of poorly soluble drugs. Which one is most suitable for Felodipine?

  • Answer: The choice of technique depends on factors like the desired release profile, stability considerations, and manufacturing scalability. For Felodipine, several advanced techniques have proven effective:

    • Solid Dispersions: This involves dispersing Felodipine in an inert carrier matrix at the molecular level.[1][4] This is a popular and effective method for enhancing the dissolution of insoluble drugs.[1]

    • Nanosuspensions: Reducing the particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution velocity.[5][6]

    • Co-crystals: Forming co-crystals of Felodipine with a suitable co-former can alter the crystal lattice and improve solubility and dissolution.[7][8]

    • Lipid-Based Formulations: Formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can pre-dissolve Felodipine in a lipid matrix, bypassing the dissolution step required for solid forms.[9][10][11]

Issue 3: Problems during the preparation of Solid Dispersions.

  • Question: I am preparing a solid dispersion of Felodipine using the solvent evaporation method, but the resulting product is not a homogenous powder. What could be wrong?

  • Answer: Inhomogeneity in solid dispersions prepared by solvent evaporation can arise from several factors:

    • Incomplete Solvent Removal: Residual solvent can lead to a sticky or non-uniform product. Ensure your drying process (e.g., in a hot air oven or desiccator) is adequate in terms of temperature and duration.[1]

    • Improper Polymer/Drug Ratio: An incorrect ratio may lead to phase separation. It's essential to evaluate different drug-to-carrier ratios to find the optimal one for amorphization and stability.[1]

    • Poor Polymer Selection: The chosen polymer must be able to form a stable amorphous dispersion with Felodipine. Common carriers for Felodipine include Polyethylene Glycol (PEG 6000) and Polyvinyl Alcohol (PVA).[1]

Issue 4: Characterizing the prepared formulations.

  • Question: How can I confirm that I have successfully created an amorphous solid dispersion or a nanosuspension?

  • Answer: Several analytical techniques are essential for characterization:

    • Differential Scanning Calorimetry (DSC): For solid dispersions, the absence of the drug's melting peak indicates the formation of an amorphous state.[1]

    • X-Ray Diffraction (XRD): A lack of sharp crystalline peaks in the diffractogram confirms the amorphous nature of the drug in the solid dispersion.[1]

    • Particle Size Analysis: For nanosuspensions, techniques like Photon Correlation Spectroscopy (PCS) are used to determine the mean particle size and size distribution.[12]

    • Scanning Electron Microscopy (SEM): SEM can be used to visualize the surface morphology of the prepared particles.[12]

Issue 5: Inconsistent results in dissolution testing.

  • Question: I am observing high variability in my dissolution profiles between different batches of the same formulation. What are the potential sources of this variability?

  • Answer: Inconsistent dissolution results can be frustrating. Here are some common culprits and how to troubleshoot them:

    • Equipment and Method Parameters:

      • Improper Degassing: Dissolved gases in the dissolution medium can form bubbles on the tablet surface, hindering drug release. Ensure your medium is properly degassed.[13]

      • Vessel and Agitation Issues: Ensure the dissolution apparatus (e.g., USP Apparatus 2) is correctly calibrated and the paddle speed is consistent.[1]

      • Incorrect Sampling: The position and timing of sampling can significantly impact results. Follow a standardized and validated sampling procedure.

    • Formulation Variables:

      • Excipient Variability: Variations in the grade or source of excipients can affect dissolution.

      • Processing Parameters: Inconsistent manufacturing process parameters (e.g., compression force for tablets, drying time for solid dispersions) can lead to batch-to-batch differences.

    • Analytical Method:

      • Filter Selection: Ensure the filter used for sample withdrawal does not adsorb the drug.[14]

      • Standard Preparation: Inaccuracies in standard preparation can lead to erroneous calculations of drug release.

Data Presentation: Enhancing Felodipine Dissolution

The following tables summarize quantitative data from studies on improving Felodipine's dissolution rate.

Table 1: Solid Dispersion of Felodipine with Different Carriers

FormulationCarrierDrug:Carrier Ratio% Drug Release at 60 minReference
Pure Felodipine--< 20%[1]
Solid DispersionPEG 60001:6~80%[1]
Solid DispersionPVA1:6~90%[1]
Solid DispersionEudragit EPONot Specified> 90%[15]

Table 2: Nanosuspension of Felodipine

FormulationMethodParticle Size (nm)% Drug Release at 4 hReference
NanosuspensionNanoprecipitation & Ultrasonication60 - 33079.67%[6]

Table 3: Self-Nanoemulsifying Drug Delivery System (SNEDDS) of Felodipine

FormulationKey ExcipientsDroplet Size% Drug Release at 20 minReference
SNEDDSOil, Surfactant, Co-surfactantNot Specified> 95%[11][16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of Felodipine Solid Dispersion (Solvent Evaporation Method)
  • Dissolution of Drug and Carrier:

    • Accurately weigh Felodipine and the selected carrier (e.g., PEG 6000 or PVA) in the desired ratio (e.g., 1:1, 1:3, 1:6).[1]

    • Dissolve the Felodipine in a suitable organic solvent, such as ethanol.[1]

    • In a separate container, dissolve the carrier in the same solvent.

  • Mixing and Solvent Evaporation:

    • Add the drug solution to the carrier solution and mix thoroughly.

    • Transfer the mixture to a container and evaporate the solvent at a controlled temperature (e.g., 45°C).[1]

  • Drying and Sizing:

    • Dry the resulting residue in a hot air oven for a specified time (e.g., 1 hour) to remove any remaining solvent.[1]

    • Store the dried solid dispersion in a desiccator for 24 hours.[1]

    • Grind the solid dispersion in a mortar and pass it through a sieve (e.g., sieve no. 100) to obtain a uniform powder.[1]

Protocol 2: Preparation of Felodipine Nanosuspension (Nanoprecipitation-Ultrasonication Method)
  • Preparation of Solutions:

    • Dissolve Felodipine in a suitable water-miscible solvent (e.g., ethanol) to prepare the drug solution.[6]

    • Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80).

  • Nanoprecipitation:

    • Inject the drug solution into the aqueous stabilizer solution under constant stirring. The drug will precipitate as nanoparticles.

  • Ultrasonication:

    • Subject the resulting suspension to high-power ultrasonication for a specified duration to further reduce the particle size and ensure uniformity.[6]

  • Characterization:

    • Analyze the particle size and zeta potential of the nanosuspension using a suitable instrument (e.g., a Zetasizer).

Protocol 3: In Vitro Dissolution Testing
  • Apparatus Setup:

    • Use a USP Dissolution Apparatus 2 (Paddle Apparatus).[1]

    • Set the paddle rotation speed (e.g., 50 rpm).[1]

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Dissolution Medium:

    • Prepare 900 mL of the specified dissolution medium (e.g., pH 1.2 buffer or pH 6.8 buffer with a surfactant like 1.5% Tween 80).[1]

  • Sample Introduction:

    • Introduce a sample of the Felodipine formulation (equivalent to a specific dose, e.g., 10 mg) into the dissolution vessel.[1]

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes), withdraw a specified volume of the sample (e.g., 5 mL) through a filter.[1][15]

    • Replenish the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Determine the amount of Felodipine released by a suitable analytical method, such as UV-Visible spectrophotometry at a specific wavelength (e.g., 362 nm).[1]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships.

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_characterization Characterization start Start dissolve_drug Dissolve Felodipine in Solvent start->dissolve_drug dissolve_carrier Dissolve Carrier in Solvent start->dissolve_carrier mix Mix Drug and Carrier Solutions dissolve_drug->mix dissolve_carrier->mix evaporate Solvent Evaporation mix->evaporate dry Drying evaporate->dry grind Grinding & Sieving dry->grind end_prep Solid Dispersion Powder grind->end_prep dsc DSC Analysis end_prep->dsc xrd XRD Analysis end_prep->xrd dissolution_test In Vitro Dissolution Testing end_prep->dissolution_test

Caption: Workflow for Solid Dispersion Preparation and Characterization.

logical_relationship_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor/Inconsistent Dissolution Results formulation Formulation Issues (e.g., wrong excipients) problem->formulation process Process Variability (e.g., inconsistent drying) problem->process analytical Analytical Method Errors (e.g., improper sampling) problem->analytical optimize_formulation Optimize Formulation (e.g., screen polymers) formulation->optimize_formulation control_process Standardize & Control Process Parameters process->control_process validate_method Validate Analytical Method & Train Analysts analytical->validate_method

Caption: Troubleshooting Logic for Poor Dissolution Results.

signaling_pathway_dissolution_enhancement cluster_strategies Enhancement Strategies cluster_mechanisms Mechanisms of Action start Poorly Soluble Felodipine solid_dispersion Solid Dispersion start->solid_dispersion nanosuspension Nanosuspension start->nanosuspension cocrystal Co-crystallization start->cocrystal lipid_based Lipid-Based Formulation start->lipid_based amorphous Amorphous State Formation solid_dispersion->amorphous surface_area Increased Surface Area nanosuspension->surface_area solubility_mod Modified Crystal Lattice & Solubility cocrystal->solubility_mod pre_dissolved Pre-dissolved in Lipid Carrier lipid_based->pre_dissolved end_goal Enhanced Dissolution Rate & Bioavailability amorphous->end_goal surface_area->end_goal solubility_mod->end_goal pre_dissolved->end_goal

Caption: Strategies for Enhancing Felodipine Dissolution.

References

Validation & Comparative

A Comparative Guide to HPLC and UPLC Methods for Felodipine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control, the accurate and efficient profiling of impurities is paramount to ensure the safety and efficacy of drug substances. Felodipine (B1672334), a calcium channel blocker widely used in the treatment of hypertension, is no exception. This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Felodipine and its impurities. The following sections detail the experimental protocols, present comparative performance data, and visualize the analytical workflows, offering a valuable resource for researchers, scientists, and drug development professionals.

Methodology and Experimental Protocols

The successful separation and quantification of Felodipine and its impurities rely on optimized chromatographic conditions. Below are representative protocols for both HPLC and UPLC methods, synthesized from established analytical procedures.[1][2][3][4][5][6][7]

High-Performance Liquid Chromatography (HPLC) Protocol

A robust HPLC method for the analysis of Felodipine and its related substances is crucial for routine quality control.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[3][4][7]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3][4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M ammonium (B1175870) acetate (B1210297) adjusted to pH 5.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common ratio is 55:45 (v/v) of buffer to acetonitrile (B52724).[3]

  • Flow Rate: Typically maintained at 1.0 mL/min.[4]

  • Detection Wavelength: 238 nm or 240 nm.[6][7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.[3]

Ultra-Performance Liquid Chromatography (UPLC) Protocol

UPLC offers significant advantages in terms of speed and resolution, making it an attractive alternative for high-throughput impurity profiling.[8][9][10]

  • Instrumentation: A UPLC system capable of handling high backpressures, coupled with a photodiode array (PDA) or mass spectrometry (MS) detector.[1][11]

  • Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1][2]

  • Mobile Phase: A gradient elution is often employed to achieve optimal separation of impurities. For example, a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile or methanol).

  • Flow Rate: A lower flow rate, typically around 0.3 to 0.5 mL/min, is used due to the smaller column dimensions.

  • Detection Wavelength: Monitored at 238 nm with a PDA detector.

  • Injection Volume: A smaller injection volume, such as 1-5 µL, is recommended.[10]

  • Column Temperature: Maintained at a controlled temperature, for instance, 40°C, to ensure reproducibility.[12]

Comparative Data Presentation

The primary advantages of UPLC over traditional HPLC include faster analysis times, enhanced resolution, and increased sensitivity.[8][9][10][12] The following tables summarize the expected performance differences between the two techniques for Felodipine impurity profiling.

Table 1: Chromatographic Performance Comparison

ParameterHPLCUPLC
Analysis Time ~15-30 minutes~3-10 minutes
Resolution GoodExcellent
Peak Width BroaderNarrower
Sensitivity (LOD/LOQ) StandardHigher
Solvent Consumption HigherSignificantly Lower
System Backpressure Lower (<400 bar)Higher (>1000 bar)

Table 2: Method Validation Parameters (Illustrative)

ParameterHPLCUPLC
Linearity (r²) > 0.999> 0.999
LOD (µg/mL) ~0.05~0.01
LOQ (µg/mL) ~0.15~0.03
Precision (%RSD) < 2.0< 1.0
Accuracy (% Recovery) 98-102%99-101%

Note: The values in Table 2 are representative and can vary depending on the specific method and instrumentation.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_uplc UPLC Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_data Data Acquisition hplc_val->hplc_data compare Comparative Data Analysis hplc_data->compare uplc_dev Method Development uplc_val Method Validation uplc_dev->uplc_val uplc_data Data Acquisition uplc_val->uplc_data uplc_data->compare report Cross-Validation Report compare->report

Cross-validation workflow for HPLC and UPLC methods.

HPLC_vs_UPLC_Comparison cluster_hplc_attr cluster_uplc_attr center Impurity Profiling hplc HPLC center->hplc uplc UPLC center->uplc h_speed Slower Speed hplc->h_speed h_res Good Resolution hplc->h_res h_sens Standard Sensitivity hplc->h_sens h_cost Lower Initial Cost hplc->h_cost u_speed Faster Speed uplc->u_speed u_res Higher Resolution uplc->u_res u_sens Enhanced Sensitivity uplc->u_sens u_cost Reduced Solvent Cost uplc->u_cost

Performance characteristics of HPLC vs. UPLC.

Discussion and Conclusion

The cross-validation of HPLC and UPLC methods for Felodipine impurity profiling reveals a clear trade-off between established robustness and cutting-edge performance. While HPLC methods are well-established and reliable, UPLC technology offers significant improvements in speed, resolution, and sensitivity, which are critical for modern pharmaceutical development and quality control.[8][11]

The choice between HPLC and UPLC will ultimately depend on the specific requirements of the laboratory. For high-throughput screening and detailed impurity characterization where speed and sensitivity are paramount, UPLC is the superior choice.[9][10][12] Conversely, for routine quality control in a setting where initial instrumentation cost and method robustness are the primary concerns, a well-validated HPLC method remains a viable and effective option.[8]

This guide provides the foundational information for laboratories to make an informed decision and to develop and validate appropriate analytical methods for ensuring the quality and safety of Felodipine. The provided protocols and comparative data serve as a starting point for method development and transfer activities.

References

A Comparative Guide to Inter-Laboratory Analysis of Felodipine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Overview for Researchers and Drug Development Professionals

Identified Impurities in Felodipine (B1672334)

Several related substances and degradation products of Felodipine have been identified and are routinely monitored. These impurities can arise from the manufacturing process or degradation of the active pharmaceutical ingredient (API). The most commonly cited impurities are listed in Table 1.

Table 1: Common Impurities of Felodipine

Impurity NameChemical NameMolecular FormulaMolecular Weight ( g/mol )
Impurity AEthyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylateC₁₈H₁₇Cl₂NO₄382.24
Impurity BDimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateC₁₇H₁₇Cl₂NO₄370.23
Impurity CDiethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateC₁₉H₂₁Cl₂NO₄398.28

Source: Pharmaffiliates[1]

A study also identified three key impurities in felodipine material and its tablets as impurity 1 [dimethyl 4-(2, 3-dichlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate], impurity 2 [ethyl methyl 4-(2, 3-dichlorophenyl)-2, 6-dimethylpyridine-3, 5-dicarboxylate], and impurity 3 [diethyl 4-(2, 3-dichlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate].[2][3]

Comparative Analysis of Analytical Methodologies

The primary analytical technique for the quantification of Felodipine and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[4][5] More advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are also employed for enhanced separation and identification.[2][3] The following tables summarize the experimental conditions and performance characteristics reported in various studies.

Experimental Protocols

A generalized workflow for the analysis of Felodipine impurities is depicted below. This typically involves sample preparation followed by chromatographic separation and detection.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weighing of Felodipine Sample B Dissolution in Diluent (e.g., Acetonitrile/Water) A->B C Sonication & Filtration B->C D Injection into HPLC/UPLC System C->D E Separation on C18 Column D->E F UV or MS Detection E->F G Peak Integration & Quantification F->G H Impurity Profiling & Reporting G->H

Caption: Generalized workflow for Felodipine impurity analysis.

Table 2: Comparison of HPLC Methodologies for Felodipine Impurity Analysis

ParameterStudy 1[4]Study 2[5]
Column Phenomenex Gemini C18 (150 x 2.0 mm, 5 µm)C18 column (250 x 4.6 mm, 5 µm)
Mobile Phase 0.02 mM ammonium (B1175870) acetate (B1210297) (pH 5) : Acetonitrile (55:45, v/v)Acetonitrile : Water (80:20, v/v)
Flow Rate 0.7 mL/min1 mL/min
Detection 240 nm243 nm
Run Time Not specified (shorter than 30 min)~ 6 minutes
Method Performance Characteristics

The validation of analytical methods is crucial to ensure they are reliable, accurate, and precise. Key performance indicators are summarized below.

Table 3: Comparison of Method Performance Characteristics

ParameterStudy 1[4]Study 2[5]
Linearity Range Impurity A & Felodipine: 0.2-30.0 µg/mL; Impurity B & C: 0.2-8.0 µg/mL6.25 - 100 µg/mL
Correlation Coefficient (r²) >0.9991
Precision (%RSD) 0.1 - 0.2%Not explicitly stated, but method described as reproducible
Accuracy (Recovery) 95% - 106%Not explicitly stated
LOD 0.05 µg/mL (for Felodipine and Impurity A)Not specified
LOQ 0.15 µg/mL (for Felodipine and Impurity A)Not specified

Logical Relationship of Felodipine and its Impurities

The identified impurities are structurally similar to the parent drug, Felodipine. Understanding their relationship is important for controlling the manufacturing process and ensuring product stability.

G cluster_impurities Process & Degradation Impurities Felodipine Felodipine (Parent Drug) ImpurityA Impurity A (Oxidation Product) Felodipine->ImpurityA Degradation ImpurityB Impurity B (Starting Material Related) Felodipine->ImpurityB Synthesis Related ImpurityC Impurity C (By-product) Felodipine->ImpurityC Synthesis Related

Caption: Relationship between Felodipine and its major impurities.

Conclusion

The analysis of Felodipine impurities is well-established, with robust HPLC methods being the primary tool for quality control. While a direct inter-laboratory comparison is not publicly available, the data from independent studies demonstrate a consistent approach to impurity profiling. The methods detailed in the literature show good linearity, precision, and accuracy, making them suitable for routine quality control testing of Felodipine in both bulk drug and finished dosage forms.[4][5] Further studies, including formal inter-laboratory comparisons, would be beneficial to establish standardized methods and acceptance criteria across the pharmaceutical industry. The use of advanced techniques like UPLC-MS can provide greater insight into the impurity profile and aid in the identification of novel degradation products.[2][3]

References

Amorphous Felodipine vs. Nifedipine: A Comparative Guide to Physicochemical Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical sciences, particularly in the development of formulations for poorly water-soluble drugs, the use of amorphous forms is a well-established strategy to enhance bioavailability. However, the inherent thermodynamic instability of the amorphous state, leading to recrystallization, poses a significant challenge. This guide provides a detailed comparison of the amorphous stability of two structurally related dihydropyridine (B1217469) calcium channel blockers, felodipine (B1672334) and nifedipine (B1678770), supported by experimental data.

Executive Summary

Experimental evidence consistently demonstrates that amorphous nifedipine is physically less stable and crystallizes more readily than amorphous felodipine.[1][2] This difference in stability is observed both for the pure amorphous drugs and when they are formulated as solid dispersions with polymers like polyvinylpyrrolidone (B124986) (PVP).[1][2] Interestingly, this disparity in physical stability cannot be explained by differences in their glass transition temperatures (Tg) or molecular mobility, which are quite similar.[1][3] Instead, the greater propensity of nifedipine to crystallize is attributed to a larger thermodynamic driving force for crystallization, specifically a greater enthalpic difference between its amorphous and crystalline forms, and a lower kinetic barrier to nucleation.[1][3]

Comparative Stability Data

The following table summarizes key quantitative data from comparative studies on the amorphous stability of felodipine and nifedipine.

ParameterFelodipineNifedipineSignificanceReference
Glass Transition Temperature (Tg) Slightly higher than Nifedipine~42-50°CThe similar Tg values suggest comparable molecular mobility in the amorphous state.[3][4][3]
Nucleation Rate SlowerFasterNifedipine has a greater tendency to form crystal nuclei from the amorphous phase.[3][3]
Thermodynamic Driving Force for Crystallization (Free Energy Difference) LowerHigherNifedipine has a greater thermodynamic incentive to crystallize.[3][3]
Enthalpic Driving Force for Crystallization LowerHigherThe larger enthalpy change upon crystallization for nifedipine is a key factor in its lower stability.[1][3][1][3]
Activation Energy for Nucleation HigherLowerFelodipine has a higher kinetic barrier to initiating crystallization.[1][1]
Hygroscopicity Less hygroscopicMore hygroscopicNifedipine systems absorb more water, which can act as a plasticizer and accelerate crystallization.[2][5][2][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the amorphous stability of felodipine and nifedipine.

Preparation of Amorphous Samples

Amorphous forms of felodipine and nifedipine for experimental studies are typically prepared by the melt-quenching method.

  • Melting: A small amount of the crystalline drug is heated on a hot stage or in a differential scanning calorimeter (DSC) pan to a temperature above its melting point.

  • Quenching: The molten sample is then rapidly cooled to a temperature below its glass transition temperature (Tg). This rapid cooling prevents the molecules from arranging into an ordered crystalline lattice, resulting in a disordered, amorphous solid.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the thermal properties of the amorphous drugs, including the glass transition temperature (Tg) and the thermodynamics of crystallization.

  • Sample Preparation: A precisely weighed amount of the amorphous sample (typically 3-5 mg) is hermetically sealed in an aluminum DSC pan.

  • Heating Scan: The sample pan and an empty reference pan are heated at a constant rate (e.g., 10°C/min).

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The Tg is observed as a step change in the heat capacity. Crystallization appears as an exothermic peak, and subsequent melting of the crystalline form is observed as an endothermic peak. The enthalpy of crystallization can be determined by integrating the area of the exothermic peak.

Isothermal Nucleation Rate Measurement by Optical Microscopy

This method allows for the direct observation and quantification of crystal nucleation from the amorphous phase at a constant temperature.

  • Sample Preparation: A thin film of the amorphous drug is cast onto a glass slide.

  • Isothermal Hold: The slide is placed on a hot stage of a polarized light microscope and held at a constant temperature below the melting point.

  • Observation and Counting: The number of newly formed crystals (nuclei) is counted in a defined area of the film at regular time intervals.

  • Calculation: The nucleation rate is calculated as the number of nuclei formed per unit area per unit time.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is employed to investigate intermolecular interactions, such as hydrogen bonding, in the amorphous state and in solid dispersions.

  • Sample Preparation: The amorphous sample is prepared as a thin film or dispersed in a suitable matrix (e.g., KBr pellet).

  • Spectral Acquisition: The infrared spectrum of the sample is recorded.

  • Analysis: Changes in the vibrational frequencies of specific functional groups (e.g., N-H and C=O groups in felodipine and nifedipine) can provide insights into the presence and strength of hydrogen bonds. Disruptions or shifts in these bands upon forming an amorphous solid dispersion with a polymer can indicate drug-polymer interactions that contribute to stability.

Visualization of Experimental Workflow

The following diagrams illustrate the typical experimental workflows for characterizing the amorphous stability of felodipine and nifedipine.

experimental_workflow_dsc cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_results Results Crystalline Crystalline Drug Melt Melt above Tm Crystalline->Melt Heating Quench Rapid Quench below Tg Melt->Quench Amorphous Amorphous Sample Quench->Amorphous DSC_Pan Weigh & Seal in Pan Amorphous->DSC_Pan Heating_Scan Controlled Heating DSC_Pan->Heating_Scan Data Measure Heat Flow Heating_Scan->Data Analysis Analyze Thermogram Data->Analysis Tg Glass Transition (Tg) Analysis->Tg Tc Crystallization Temp (Tc) Analysis->Tc Hc Enthalpy of Crystallization (ΔHc) Analysis->Hc

Caption: Workflow for DSC analysis of amorphous drugs.

experimental_workflow_microscopy cluster_prep Sample Preparation cluster_analysis Microscopy Analysis cluster_results Results Amorphous_Drug Amorphous Drug Thin_Film Cast Thin Film on Slide Amorphous_Drug->Thin_Film Hot_Stage Place on Hot Stage Thin_Film->Hot_Stage Isothermal Hold at Constant Temp Hot_Stage->Isothermal Observe Observe under PLM Isothermal->Observe Count Count Nuclei over Time Observe->Count Nucleation_Rate Calculate Nucleation Rate Count->Nucleation_Rate

Caption: Workflow for nucleation rate measurement.

Conclusion

References

A Comparative Analysis of Felodipine, Nitrendipine, and Nifedipine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three prominent dihydropyridine (B1217469) calcium channel blockers: felodipine (B1672334), nitrendipine (B1678957), and nifedipine (B1678770). Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profiles.

Introduction to Dihydropyridine Calcium Channel Blockers

Felodipine, nitrendipine, and nifedipine belong to the dihydropyridine class of L-type calcium channel blockers.[1] Their primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] While sharing a common mechanism, these agents exhibit distinct pharmacological profiles that influence their clinical application.

Mechanism of Action and Signaling Pathway

These drugs selectively target L-type calcium channels in vascular smooth muscle, with a lower affinity for cardiac muscle.[1] This selectivity for vascular tissue contributes to their potent antihypertensive effects with minimal impact on cardiac contractility at therapeutic doses.[2] The binding of these dihydropyridines to the calcium channel leads to a conformational change that reduces the probability of the channel being open, thereby decreasing the influx of calcium ions into the cell. This reduction in intracellular calcium concentration inhibits the activation of calmodulin and myosin light chain kinase, ultimately leading to smooth muscle relaxation and vasodilation.

DHP Felodipine / Nitrendipine / Nifedipine L_type L-type Calcium Channel (Vascular Smooth Muscle) DHP->L_type Blocks Ca_influx Decreased Ca²⁺ Influx L_type->Ca_influx Ca_intracellular Decreased Intracellular [Ca²⁺] Ca_influx->Ca_intracellular Calmodulin Calmodulin Activation Ca_intracellular->Calmodulin Inhibits Vasodilation Vasodilation Ca_intracellular->Vasodilation Leads to MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin_LC Myosin Light Chain Phosphorylation MLCK->Myosin_LC Contraction Smooth Muscle Contraction Myosin_LC->Contraction BP Decreased Blood Pressure Vasodilation->BP

Diagram 1: Signaling pathway of dihydropyridine calcium channel blockers.

Comparative Pharmacodynamics

The in vitro potency of these drugs is a key differentiator. Felodipine generally exhibits the highest potency in blocking L-type calcium channels, followed by nitrendipine and then nifedipine. This is reflected in their half-maximal inhibitory concentrations (IC50).

ParameterFelodipineNitrendipineNifedipineReference
IC50 (L-type Ca²⁺ Channel) ~10 nM (rat aorta)0.15 - 1.0 nM1.85 - 10 nM[3]
Vascular Selectivity HighModerateModerate[4]

Note: IC50 values can vary depending on the experimental conditions and tissue type.

A study comparing the three drugs in healthy subjects found the relative potencies for their indirect effects on heart rate to be 1:7:43 for nifedipine, racemic nitrendipine, and racemic felodipine, respectively.[5]

Comparative Pharmacokinetics

The pharmacokinetic profiles of these drugs, including their absorption, distribution, metabolism, and excretion, are crucial for determining their dosing regimens and clinical utility.

ParameterFelodipineNitrendipineNifedipineReference
Bioavailability ~15%15-25%45-55%[6]
Time to Peak (Tmax) ~1.5 hours1-2 hours0.5-1 hour[6]
Half-life (t½) 18-29 hours~8 hours2-5 hours[6]
Protein Binding >99%>98%92-98%

All three drugs undergo extensive first-pass metabolism, which accounts for their relatively low bioavailability.[7][8]

Clinical Efficacy and Adverse Effects

Clinical trials have demonstrated the antihypertensive efficacy of all three agents. However, differences in their pharmacokinetic and pharmacodynamic properties can influence their side effect profiles and patient tolerability.

FeatureFelodipineNitrendipineNifedipineReference
Antihypertensive Efficacy Effective in once-daily extended-release formulations.Effective in once or twice-daily dosing.Often requires multiple daily doses or extended-release formulations for sustained blood pressure control.[9]
Common Adverse Effects Peripheral edema, headache, flushing, reflex tachycardia.Headache, flushing, edema.Headache, flushing, dizziness, peripheral edema, reflex tachycardia.[10]

In a study with healthy volunteers, racemic felodipine treatment resulted in a greater increase in heart rate (+47% at maximum) compared to racemic nitrendipine (+40%) and nifedipine (+38%).[5]

Experimental Protocols

In Vitro Vasorelaxation Assay (Rat Aortic Rings)

This assay is a standard method to determine the vasorelaxant potency of calcium channel blockers.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissues, and cut into rings of approximately 4-5 mm in width. The endothelium can be mechanically removed by gently rubbing the intimal surface with a forceps tip.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O₂ and 5% CO₂ gas mixture. One end of the ring is fixed to a stationary hook, and the other is connected to an isometric force transducer.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2g. During this period, the bathing solution is changed every 15-20 minutes.

  • Contraction Induction: After equilibration, the rings are contracted with a high concentration of potassium chloride (e.g., 60 mM KCl) to induce depolarization and activate voltage-gated calcium channels.

  • Drug Application: Once a stable contraction is achieved, cumulative concentrations of the test compounds (felodipine, nitrendipine, or nifedipine) are added to the organ bath.

  • Data Analysis: The relaxation response is measured as the percentage decrease from the maximal KCl-induced contraction. The IC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

start Start dissect Dissect Rat Thoracic Aorta start->dissect prepare Prepare Aortic Rings (4-5 mm) dissect->prepare mount Mount Rings in Organ Bath prepare->mount equilibrate Equilibrate (60-90 min, 2g tension) mount->equilibrate contract Induce Contraction (60 mM KCl) equilibrate->contract add_drug Add Cumulative Concentrations of Drug contract->add_drug measure Measure Relaxation add_drug->measure analyze Calculate IC50 measure->analyze end End analyze->end

References

Pharmacokinetic comparison of Amlodipine and Felodipine ER

Author: BenchChem Technical Support Team. Date: December 2025

Amlodipine (B1666008) and Felodipine (B1672334) ER are both dihydropyridine (B1217469) calcium channel blockers widely prescribed for the management of hypertension. While they share a common mechanism of action, their pharmacokinetic profiles exhibit notable differences that can influence their clinical application and patient outcomes. This guide provides a detailed comparison of the pharmacokinetic properties of Amlodipine and Felodipine ER, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these two important therapeutic agents.

Comparative Pharmacokinetic Parameters

A comprehensive analysis of available data reveals distinct pharmacokinetic characteristics for Amlodipine and Felodipine ER. These differences are summarized in the table below.

Pharmacokinetic ParameterAmlodipineFelodipine ERKey Observations
Time to Peak Plasma Concentration (Tmax) 6 - 12 hours[1]2.5 - 5 hours[2]Felodipine ER reaches peak plasma concentration more rapidly than Amlodipine.
Peak Plasma Concentration (Cmax) Lower inter-individual variability[3]Higher inter-individual variability[3]Amlodipine exhibits more consistent peak plasma levels among patients.
Area Under the Curve (AUC) Lower inter-individual variability[3]Higher inter-individual variability[3]Systemic exposure to Amlodipine is more predictable than that of Felodipine ER.
Elimination Half-Life (t½) 30 - 50 hours[1]Approximately 25 hours[4]Amlodipine has a significantly longer half-life, allowing for true once-daily dosing.
Absolute Bioavailability 64% - 90%[1]Approximately 15%[4][5][6]Amlodipine has substantially higher and more consistent bioavailability.
Peak-to-Trough Plasma Concentration Ratio 1.58[3]4.43[3]Amlodipine provides a smoother plasma concentration profile over a 24-hour period.

Experimental Protocols

The data presented in this guide are derived from various clinical studies, with a common experimental design being the randomized, crossover comparison in hypertensive patients. A typical protocol for such a study is outlined below.

Study Design

A randomized, open-label, two-period, crossover study is frequently employed to compare the pharmacokinetics of Amlodipine and Felodipine ER.[3]

  • Participants: The study population typically consists of adult male and female patients diagnosed with essential hypertension.

  • Treatment Phases:

    • Phase 1: Participants are randomly assigned to receive either a single oral dose of Amlodipine (e.g., 5 mg) or Felodipine ER (e.g., 5 mg).

    • Washout Period: A washout period of at least two weeks is implemented between the two treatment phases to ensure complete elimination of the first drug.

    • Phase 2: Participants are crossed over to receive the alternative treatment.

  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 144 hours post-dose).[7]

  • Analytical Method: Plasma concentrations of Amlodipine and Felodipine are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[7]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate the key pharmacokinetic parameters from the plasma concentration-time data for each participant.

Visualizing Pharmacokinetic and Metabolic Pathways

To further illustrate the processes involved in the disposition of these drugs, the following diagrams have been generated using the DOT language.

PharmacokineticWorkflow cluster_study_design Study Design cluster_sample_collection Sample Collection & Processing cluster_analysis Analysis PatientRecruitment Patient Recruitment Randomization Randomization PatientRecruitment->Randomization Dosing Drug Administration Randomization->Dosing BloodSampling Blood Sampling Dosing->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation SampleStorage Sample Storage PlasmaSeparation->SampleStorage SampleAnalysis HPLC-MS/MS Analysis SampleStorage->SampleAnalysis DataProcessing Data Processing SampleAnalysis->DataProcessing PK_Analysis Pharmacokinetic Analysis DataProcessing->PK_Analysis Cmax Cmax PK_Analysis->Cmax Tmax Tmax PK_Analysis->Tmax AUC AUC PK_Analysis->AUC HalfLife HalfLife PK_Analysis->HalfLife

Caption: A typical workflow for a pharmacokinetic study.

MetabolicPathways cluster_amlodipine Amlodipine Metabolism cluster_felodipine Felodipine ER Metabolism Amlodipine Amlodipine CYP3A4_A CYP3A4 Amlodipine->CYP3A4_A Primary Metabolism InactiveMetabolites_A Inactive Metabolites CYP3A4_A->InactiveMetabolites_A Felodipine Felodipine ER CYP3A4_F CYP3A4 Felodipine->CYP3A4_F Extensive First-Pass Metabolism InactiveMetabolites_F Inactive Metabolites CYP3A4_F->InactiveMetabolites_F

References

A Comparative Guide to Analytical Methods for Felodipine Impurities: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Felodipine is paramount. The selection of a suitable analytical method for impurity profiling is a critical step in this process. This guide provides an objective comparison of common analytical methods used for the determination of Felodipine impurities, focusing on the key validation parameters of linearity, accuracy, and precision. The information presented is collated from various validation studies to aid in the selection of the most appropriate method for your specific needs.

Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of two widely used chromatographic methods for the analysis of Felodipine and its impurities: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are frequently employed for their high resolution and sensitivity in separating and quantifying impurities.

Table 1: Linearity of Analytical Methods for Felodipine and its Impurities

MethodAnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
RP-HPLC Felodipine0.2 - 30.0> 0.999[1]
Impurity A0.2 - 30.0> 0.999[1]
Impurity B0.2 - 8.0> 0.999[1]
Impurity C0.2 - 8.0> 0.999[1]
UPLC-MS/MS Felodipine0.25 - 0.75> 0.999[2]
Impurity 10.25 - 0.75> 0.999[2]

Table 2: Accuracy of Analytical Methods for Felodipine and its Impurities

MethodAnalyteConcentration LevelsRecovery (%)
RP-HPLC Felodipine & ImpuritiesLOQ, 50%, 100%, 150%95 - 106[1]
UPLC-MS/MS Felodipine & Impurity 1Not Specified%RSD < 2%[2]

Table 3: Precision of Analytical Methods for Felodipine and its Impurities

MethodAnalytePrecision TypeRelative Standard Deviation (%RSD)
RP-HPLC Felodipine & ImpuritiesNot Specified0.1 - 0.2[1]
UPLC-MS/MS FelodipineNot Specified0.51[2]
Impurity 1Not Specified0.28[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for RP-HPLC and UPLC methods based on published studies.

RP-HPLC Method for Felodipine and Impurities A, B, and C

This method is designed for the quantification of Felodipine and its known impurities in bulk drug and solid dosage forms.

Chromatographic Conditions:

  • Instrument: Waters Alliance HPLC system.[1]

  • Column: Phenomenex Gemini C18, 5 µm, 150 x 2.0 mm i.d.[1]

  • Mobile Phase: Isocratic elution with a mixture of 0.02 mM ammonium (B1175870) acetate (B1210297) (pH adjusted to 5) and acetonitrile (B52724) (55:45, v/v).[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Detection: UV at 240 nm.[1]

Sample Preparation:

  • Prepare a stock solution of Felodipine and its impurities in a suitable diluent (e.g., acetonitrile).

  • For linearity studies, prepare a series of dilutions from the stock solution to cover the desired concentration range.

  • For accuracy studies, spike a placebo with known concentrations of Felodipine and its impurities at different levels (e.g., LOQ, 50%, 100%, 150% of the specification limit).

  • For precision studies, prepare multiple samples at a single concentration.

  • Filter the final solutions through a 0.45 µm membrane filter before injection into the HPLC system.[1]

UPLC-MS/MS Method for Felodipine and Impurity 1

This method offers higher sensitivity and is suitable for the identification and characterization of impurities and degradation products.

Chromatographic Conditions:

  • Instrument: Waters Acquity UPLC system with a PDA detector and a mass spectrometer.[2]

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[2]

  • Mobile Phase: Gradient elution is typically used to achieve optimal separation. The specific gradient program should be optimized based on the impurities being analyzed.

  • Flow Rate: Optimized for the UPLC column dimensions, typically in the range of 0.2 - 0.5 mL/min.

  • Detection: PDA detector for initial method development and validation, and a mass spectrometer for identification and characterization of impurities.[2]

Sample Preparation:

  • Prepare stock solutions of Felodipine and its impurity in an appropriate diluent.

  • Prepare linearity solutions by diluting the stock solutions to concentrations ranging from 0.00025 mg/mL to 0.00075 mg/mL.[2]

  • For accuracy and precision, prepare samples at different concentration levels as required by ICH guidelines.

  • The injection volume is optimized to achieve good peak shapes and sensitivity.[2]

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for impurities, ensuring its suitability for its intended purpose.

G cluster_0 Method Development cluster_2 Routine Analysis A Parameter Optimization (Column, Mobile Phase, etc.) B Specificity (Forced Degradation) A->B Validate C Linearity & Range B->C D Accuracy (% Recovery) C->D E Precision (Repeatability, Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Sample Analysis G->H Implement

Caption: Workflow for Analytical Method Validation.

Signaling Pathway of Felodipine's Action

To provide a broader context for the importance of impurity analysis, the following diagram illustrates the signaling pathway of Felodipine's therapeutic action. Impurities may have different pharmacological or toxicological profiles, underscoring the need for their careful control.

G A Felodipine B L-type Calcium Channels (in vascular smooth muscle) A->B Blocks C Inhibition of Calcium Influx B->C D Decreased Intracellular Calcium Concentration C->D E Muscle Relaxation D->E F Vasodilation E->F G Reduced Blood Pressure F->G

Caption: Mechanism of Action of Felodipine.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Felodipine 3,5-dimethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for Felodipine 3,5-dimethyl ester.

Chemical Identifier:

Compound NameThis compound
Synonyms 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester, Felodipine Impurity A
CAS Number 91189-59-2

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Protection Protective GlovesHandle with chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]
Protective ClothingWear fire/flame resistant and impervious clothing. A lab coat is required.[1][2]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] In case of dust formation, a dust respirator is recommended.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][3] Do not ingest or inhale.

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols.[1] Use non-sparking tools.

  • Hygiene: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in the handling area.[1][3]

Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Incompatibilities: Keep away from oxidizing agents.

  • Conditions: Protect from light and moisture.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulations. This material should be treated as hazardous waste.

Waste Generation and Collection:

  • Segregation: Collect waste material in a designated, labeled, and suitable container.

  • Contaminated Materials: Any materials that come into contact with the compound, including gloves, absorbent paper, and containers, should be treated as hazardous waste.

Disposal Procedure:

  • Licensed Disposal Company: Dispose of contents and container through a licensed hazardous material disposal company.[2][3]

  • Regulatory Compliance: Ensure compliance with all federal, state, and local regulations for hazardous waste disposal.

  • Environmental Protection: Avoid release to the environment.[4] Prevent entry into drains, water courses, or onto the ground.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Minor Spills:

  • Evacuate and Ventilate: Evacuate unnecessary personnel and ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE as outlined above.

  • Containment: Use dry clean-up procedures and avoid generating dust.[1]

  • Clean-up: Gently sweep or vacuum up the spilled solid. Dampen with water to prevent dusting before sweeping.

  • Collection: Place the collected material in a suitable container for disposal.

Major Spills:

  • Alert and Evacuate: Alert others in the area and evacuate immediately.

  • Emergency Responders: Contact your institution's emergency responders.

  • Containment: If safe to do so, prevent further spread of the spill.

Quantitative Data

The following table summarizes available toxicological data for the closely related compound, Felodipine (CAS: 72509-76-3), as specific data for this compound is limited. This data should be used as a reference for assessing potential hazards.

Data PointValueSpecies
Oral LD50 1,050 mg/kgRat[5]
Oral LD50 250 mg/kgMouse[5]
Intraperitoneal LD50 23 mg/kgRat[5]
Intraperitoneal LD50 76 mg/kgMouse[5]
Subcutaneous LD50 >600 mg/kgRat[5]
Subcutaneous LD50 3,100 mg/kgMouse[5]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the necessary workflows for safe handling and emergency response.

cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow prep Preparation: - Review SDS - Wear full PPE handling Handling: - Use in fume hood - Avoid dust generation prep->handling storage Storage: - Tightly sealed container - Cool, dry, dark place handling->storage cleanup Post-Handling: - Clean work area - Wash hands thoroughly handling->cleanup collect Collect Waste: - Segregate hazardous waste - Label container clearly dispose Dispose: - Contact licensed waste disposal - Follow all regulations collect->dispose

Caption: Workflow for handling and disposal of this compound.

cluster_spill Spill Response Protocol spill Spill Occurs assess Assess Severity spill->assess minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Area major_spill->evacuate contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose alert Alert Emergency Services evacuate->alert

References

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